molecular formula C13H13NO3S B184492 N-(2-phenoxyphenyl)methanesulfonamide CAS No. 51765-51-6

N-(2-phenoxyphenyl)methanesulfonamide

Cat. No.: B184492
CAS No.: 51765-51-6
M. Wt: 263.31 g/mol
InChI Key: WSFHNGGYRUTXFN-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenoxyphenyl)methanesulfonamide
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InChI

InChI=1S/C13H13NO3S/c1-18(15,16)14-12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WSFHNGGYRUTXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40966070
Record name N-(2-Phenoxyphenyl)methanesulfonamide
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Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51765-51-6
Record name 2′-Phenoxymethanesulfonanilide
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Record name N-(2-Phenoxyphenyl)methanesulphonamide
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Record name N-(2-Phenoxyphenyl)methanesulfonamide
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Record name N-(2-phenoxyphenyl)methanesulphonamide
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Foundational & Exploratory

N-(2-phenoxyphenyl)methanesulfonamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 51765-51-6

Synonyms: 2'-Phenoxymethanesulfonanilide, Nimesulide EP Impurity B

This technical guide provides a comprehensive overview of N-(2-phenoxyphenyl)methanesulfonamide, a compound of significant interest to researchers, scientists, and drug development professionals, primarily due to its classification as a known impurity of the non-steroidal anti-inflammatory drug (NSAID), Nimesulide. This document outlines its chemical and physical properties, potential synthetic pathways, analytical characterization, and the limited available information on its biological relevance.

Physicochemical Properties

This compound is a sulfonamide derivative with the molecular formula C13H13NO3S.[1][2] Its molecular weight is approximately 263.31 g/mol .[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C13H13NO3S[1][2]
Molecular Weight 263.31 g/mol [1][2]
CAS Number 51765-51-6[1]
Appearance Off-white Powder / Solid[][4]
Melting Point 122.5-123.4°C[4]
XLogP3 2.8[5]
Topological Polar Surface Area 63.8 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 4[5]

Synthesis and Relationship to Nimesulide

This compound is principally recognized as "Nimesulide EP Impurity B," indicating it is a process-related impurity in the synthesis of Nimesulide.[1][2] Nimesulide itself is N-(4-nitro-2-phenoxyphenyl)methanesulfonamide. One of the documented synthetic routes to Nimesulide involves the nitration of this compound.[6] This relationship underscores the importance of monitoring and controlling the levels of this impurity during Nimesulide production.

Synthesis 2-phenoxyaniline 2-phenoxyaniline Target_Compound This compound (Nimesulide Impurity B) 2-phenoxyaniline->Target_Compound Mesylation Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Target_Compound Base Base Base->Target_Compound Nimesulide Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) Target_Compound->Nimesulide Nitration Nitration Nitration Analytical_Workflow Sample Sample (e.g., Nimesulide Bulk Drug) HPLC Reversed-Phase HPLC (Separation & Quantification) Sample->HPLC Isolated_Impurity Isolated Impurity B HPLC->Isolated_Impurity NMR NMR Spectroscopy (1H, 13C) Structural Elucidation Isolated_Impurity->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Isolated_Impurity->MS IR IR Spectroscopy (Functional Group ID) Isolated_Impurity->IR

References

An In-depth Technical Guide to the Physicochemical Properties of N-(2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-phenoxyphenyl)methanesulfonamide, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Physicochemical Properties

This compound, with the CAS number 51765-51-6, possesses a unique set of physicochemical characteristics that are crucial for its handling, synthesis, and potential biological activity.[1] A summary of its key properties is presented below.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, many properties are computationally predicted.

PropertyValueData TypeSource
Molecular Formula C₁₃H₁₃NO₃S---[1][2]
Molecular Weight 263.31 g/mol ---[1][2]
Melting Point 126 °CExperimental[3]
Boiling Point 475.0 ± 47.0 °CPredicted[4]
Water Solubility Data not available---
logP (Octanol-Water Partition Coefficient) 2.8Computed (XLogP3)[1]
pKa (Acid Dissociation Constant) Data not available---
Hydrogen Bond Donor Count 1Computed[1]
Hydrogen Bond Acceptor Count 4Computed[1]
Rotatable Bond Count 4Computed[1]
Topological Polar Surface Area (TPSA) 63.8 ŲComputed[1]
Exact Mass 263.06161445 DaComputed[1]
Complexity 344Computed[1]

Synthesis and Relationship to Nimesulide

This compound is a direct precursor in the synthesis of Nimesulide. The primary synthetic route involves the nitration of this compound to introduce a nitro group at the para position of the phenoxy-substituted ring.

Synthesis_of_Nimesulide N2PPM This compound Reagents HNO₃ / H₂SO₄ N2PPM->Reagents Nimesulide Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) Reagents->Nimesulide Nitration

Synthesis of Nimesulide from this compound.

This synthetic relationship is crucial as this compound is often found as an impurity in Nimesulide preparations.[1]

Biological Context: Relationship to COX-2 Inhibition

While there is limited direct research on the biological activity of this compound, its derivative, Nimesulide, is a well-known selective inhibitor of cyclooxygenase-2 (COX-2).[5] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The structural similarity suggests that any biological activity of this compound would likely be evaluated in the context of COX enzyme inhibition.

Biological_Context cluster_synthesis Chemical Synthesis cluster_biological Biological Action N2PPM This compound Nimesulide Nimesulide N2PPM->Nimesulide Nitration COX2 COX-2 Enzyme Nimesulide->COX2 Inhibits Inflammation Inflammation & Pain COX2->Inflammation Mediates

Logical relationship between this compound, Nimesulide, and COX-2.

Detailed Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the substance transitions from a solid to a liquid phase.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small, dry sample of this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in a specific solvent (e.g., water) at a given temperature.

Apparatus:

  • Glass vials with screw caps

  • Analytical balance

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent.

  • Equilibration: The vials are sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle. To remove any undissolved solid, the samples are centrifuged at a high speed.

  • Sampling and Dilution: A known volume of the clear supernatant is carefully removed and diluted with the solvent to a concentration within the analytical instrument's linear range.

  • Quantification: The concentration of the diluted solution is determined using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations. The original solubility is then calculated by accounting for the dilution factor.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

Objective: To measure the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.

Apparatus:

  • Separatory funnels or centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

  • Partitioning: A known volume of the prepared solution is mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.

  • Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

The following diagram illustrates a general workflow for determining these key physicochemical properties.

Experimental_Workflow cluster_melting_point Melting Point Determination cluster_solubility Solubility Determination cluster_logp logP Determination MP_Prep Sample Preparation (Grinding) MP_Load Capillary Loading MP_Prep->MP_Load MP_Measure Heating & Observation MP_Load->MP_Measure MP_Result Melting Range (°C) MP_Measure->MP_Result Sol_Prep Add Excess Solid to Solvent Sol_Equil Equilibration (Shaking) Sol_Prep->Sol_Equil Sol_Sep Phase Separation (Centrifugation) Sol_Equil->Sol_Sep Sol_Quant Quantification (e.g., HPLC) Sol_Sep->Sol_Quant Sol_Result Solubility (e.g., mg/mL) Sol_Quant->Sol_Result LogP_Prep Dissolve in Saturated Phase LogP_Part Partitioning (Octanol-Water) LogP_Prep->LogP_Part LogP_Sep Phase Separation (Centrifugation) LogP_Part->LogP_Sep LogP_Quant Quantification in Each Phase LogP_Sep->LogP_Quant LogP_Result logP Value LogP_Quant->LogP_Result

General experimental workflow for physicochemical property determination.

References

An In-depth Technical Guide to N-(2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-(2-phenoxyphenyl)methanesulfonamide, a compound of significant interest to researchers, scientists, and professionals in drug development. This document details its synonyms, trade names, and physicochemical properties, alongside experimental protocols for its analysis and synthesis.

Chemical Identity and Synonyms

This compound is a sulfonamide derivative. It is most commonly known in the pharmaceutical industry as Nimesulide EP Impurity B . Due to its role as an impurity and a synthetic intermediate, it is not marketed under any trade names.

Below is a table summarizing its various identifiers.

Identifier TypeValue
IUPAC Name This compound
CAS Number 51765-51-6
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
Synonyms 2'-phenoxymethanesulfonanilide, Nimesulide Impurity B, (2-phenoxy)methylsulfonylaniline, 2-phenoxymethanesulfonanilide

Physicochemical and Analytical Data

The following table summarizes key physicochemical and analytical parameters for this compound.

PropertyValueReference
Melting Point 122.0 - 124.0 °C
Purity (by HPLC) >99.0%
Loss on Drying ≤0.50%
Single Impurity ≤0.50%
Total Impurities <1.00%
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of N-(substituted phenyl)-methanesulfonamides typically shows characteristic absorption bands. The N-H stretching vibrations are observed in the range of 3298–3232 cm⁻¹. Asymmetric and symmetric SO₂ stretching vibrations appear as strong absorptions in the ranges of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. The S-N stretching vibrations are found in the range of 926–833 cm⁻¹[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (DMSO-d₆): Spectra are available for this compound[2][3].

    • ¹³C NMR (DMSO-d₆): Spectra are available for this compound[2][3].

Experimental Protocols

This section details the experimental methodologies for the analysis and synthesis of this compound.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method can be employed for the simultaneous determination of Nimesulide and its impurities, including this compound (Impurity B).

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Extend C18 (150 × 4.6 mm, 5 µm particle size)[4].

    • Mobile Phase: A mixture of acetonitrile, triethylamine (TEA), and water (45:0.5:54.5 v/v/v), with the pH adjusted to 5.2 using formic acid[4].

    • Flow Rate: 1.0 mL/min[4].

    • Column Temperature: 40 °C[4].

    • Detection: UV at 230 nm[4].

  • Retention Times:

    • Nimesulide: ~7.11 min[4].

    • Impurity D (2-phenoxy-4-nitroaniline): ~7.98 min[4].

    • Impurity C (2-phenoxyaniline): ~8.66 min[4].

  • System Suitability: The resolution between nimesulide and impurity D should be at least 3.20, and between impurity D and impurity C, at least 2.40, indicating good separation[4].

  • Limits of Detection (LOD) and Quantification (LOQ):

    • Nimesulide: LOQ is 5.8 µg/mL[4].

    • Impurity C: LOD is 0.0044 µg/mL and LOQ is 0.0146 µg/mL[4].

    • Impurity D: LOD is 0.0026 µg/mL and LOQ is 0.0085 µg/mL[4].

Synthesis Pathway

This compound is a key intermediate and a known impurity in the synthesis of Nimesulide [N-(4-nitro-2-phenoxyphenyl)methanesulfonamide]. One of the synthetic routes to Nimesulide involves the nitration of 2-phenoxymethanesulfonanilide (I)[5]. This precursor is this compound.

Logical and Experimental Workflows

The following diagrams illustrate the synthesis and analytical workflows related to this compound.

Synthesis_and_Degradation_Pathway cluster_synthesis Synthesis of Nimesulide cluster_degradation Forced Degradation of Nimesulide 2-phenoxyaniline 2-phenoxyaniline mesylation Mesylation 2-phenoxyaniline->mesylation This compound This compound (Impurity B) mesylation->this compound nitration Nitration This compound->nitration Nimesulide Nimesulide nitration->Nimesulide Nimesulide_deg Nimesulide stress_conditions Stress Conditions (Acid, Base, Oxidation, Light) Nimesulide_deg->stress_conditions degradation_products Degradation Products (e.g., 2-phenoxy-4-nitroaniline) stress_conditions->degradation_products

Caption: Synthesis and Degradation Pathways of Nimesulide.

HPLC_Analysis_Workflow Sample_Preparation Sample Preparation (Bulk Drug or Formulation) HPLC_System RP-HPLC System (C18 Column) Sample_Preparation->HPLC_System Detection UV Detection (230 nm) HPLC_System->Detection Mobile_Phase Mobile Phase (ACN:TEA:Water) Mobile_Phase->HPLC_System Data_Analysis Data Analysis (Quantification of Impurities) Detection->Data_Analysis

Caption: HPLC Analysis Workflow for Nimesulide and its Impurities.

References

Physicochemical Properties of N-(2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in studies involving N-(2-phenoxyphenyl)methanesulfonamide, a clear understanding of its fundamental physicochemical properties is essential. This technical summary provides the core molecular formula and weight of the compound, presented for straightforward reference.

Core Molecular Data

The essential molecular details for this compound are summarized in the table below. This information is foundational for any experimental design, analytical procedure, or computational modeling involving this compound.

PropertyValue
Molecular Formula C13H13NO3S[1][2][3]
Molecular Weight 263.31 g/mol [1][2]

References

An In-depth Technical Guide to the Mechanism of Action of N-(2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific mechanism of action of N-(2-phenoxyphenyl)methanesulfonamide, a known impurity of the nonsteroidal anti-inflammatory drug (NSAID) Nimesulide, is limited in publicly available scientific literature. This guide, therefore, extrapolates the mechanism of action from its structurally similar and well-characterized parent compound, Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) . It is presumed that this compound shares a similar mechanistic profile due to its core structural analogy.

Executive Summary

This compound is a compound belonging to the sulfonanilide class. Based on the extensive research conducted on its parent compound, Nimesulide, the primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key characteristic, theoretically leading to a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[3] Beyond its primary mode of action, Nimesulide exhibits a multifactorial anti-inflammatory profile, which includes the modulation of various other cellular pathways involved in inflammation and pain.[1][4] These secondary mechanisms contribute to its overall therapeutic effect and include the inhibition of pro-inflammatory cytokine release, reduction of oxidative stress, and modulation of transcription factors such as NF-κB.[5][6]

Core Mechanism of Action: Selective COX-2 Inhibition

The principal mechanism of action is the inhibition of the COX-2 enzyme, which is a key enzyme in the inflammatory cascade. COX-2 is responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins (PGs) and thromboxanes that mediate inflammation, pain, and fever.[1][7] By selectively binding to and inhibiting COX-2, the compound prevents the synthesis of these pro-inflammatory mediators.[3]

Quantitative Data: COX-1 and COX-2 Inhibition

The following table summarizes the inhibitory potency of Nimesulide against COX-1 and COX-2 enzymes from various studies. This data highlights the compound's selectivity for COX-2.

EnzymeAssay TypeIC50 (μM)Selectivity Ratio (COX-1/COX-2)Reference
COX-1 Human Platelets (TXB2 formation)>100~0.0076 - ~18[3][8][9]
COX-2 Human Monocytes (PGE2 formation)0.07 - 70 (time-dependent)[8]
COX-2 Purified Human Recombinant26[10]

Note: IC50 values and selectivity ratios can vary depending on the specific assay conditions, enzyme source, and substrate concentration.

Secondary and Pleiotropic Mechanisms of Action

In addition to selective COX-2 inhibition, Nimesulide has been shown to exert its anti-inflammatory effects through several other mechanisms:

  • Inhibition of Oxidant Production: It can inhibit the release of reactive oxygen species (ROS), such as hypochlorous acid, from activated neutrophils, thereby reducing oxidative stress at the site of inflammation.[4]

  • Modulation of Cytokine and Mediator Release: Nimesulide can decrease the release of histamine from mast cells and inhibit the production of platelet-activating factor (PAF).[4]

  • Inhibition of Metalloproteinases: It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), such as stromelysin, which are involved in cartilage degradation in conditions like osteoarthritis.[4]

  • Modulation of Transcription Factors: Studies have indicated that Nimesulide can suppress the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[5][11]

  • Induction of Apoptosis in Cancer Cells: In some cancer cell lines, Nimesulide has been shown to induce apoptosis by enhancing the expression of the tumor suppressor PTEN and modulating the PI3K/Akt signaling pathway.[5][12]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound, based on the known actions of Nimesulide.

digraph "COX-2_Inhibition_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2\n(Cyclooxygenase-2)", fillcolor="#FBBC05", fontcolor="#202124"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (e.g., PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX2; COX2 -> PGH2; PGH2 -> Prostaglandins; Prostaglandins -> Inflammation [arrowhead=normal]; Compound -> COX2 [label="Inhibition", fontcolor="#EA4335", arrowhead=tee, color="#EA4335"]; }

Figure 1: Primary mechanism of action via COX-2 inhibition.

digraph "NF-kB_Modulation_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., Cytokines, LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_IkB [label="NF-κB-IκB\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(e.g., COX-2, TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> IKK; IKK -> IkB [label="Phosphorylation\n& Degradation", fontsize=8]; IkB -> NFkB_IkB [arrowhead=none]; NFkB -> NFkB_IkB [arrowhead=none]; NFkB_IkB -> NFkB [label="Activation"]; NFkB -> Nucleus; Nucleus -> Gene_Expression [label="Transcription"]; Compound -> IKK [label="Inhibition", fontcolor="#EA4335", arrowhead=tee, color="#EA4335"]; }

Figure 2: Modulation of the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of COX inhibitors like Nimesulide. These can be adapted to study this compound.

In Vitro COX-1/COX-2 Inhibition Assay (Enzymatic Assay)

This protocol outlines a method to determine the IC50 values for COX-1 and COX-2.

  • Enzyme and Reagent Preparation:

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare a solution of heme as a cofactor.

    • Prepare a solution of arachidonic acid (substrate) in an appropriate solvent.

    • Prepare serial dilutions of the test compound (this compound) and a reference inhibitor (e.g., Celecoxib).

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

    • Add the test compound or reference inhibitor at various concentrations to the designated wells. Include control wells with no inhibitor.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Incubate for a short, defined period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., a saturated solution of stannous chloride or hydrochloric acid).

  • Detection and Analysis:

    • The product of the reaction (PGH2) is unstable and is typically converted to a more stable product like PGE2, which can be quantified.

    • Quantify the amount of prostaglandin produced using a colorimetric or fluorometric method, or by ELISA.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

digraph "COX_Inhibition_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- COX-1/COX-2 Enzymes\n- Test Compound\n- Substrate (Arachidonic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_Enzyme_Inhibitor [label="Pre-incubate Enzyme\nwith Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate_Reaction [label="Initiate Reaction\nwith Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Reaction [label="Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify_Product [label="Quantify Prostaglandin\nProduct (e.g., ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_IC50 [label="Calculate IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Incubate_Enzyme_Inhibitor; Incubate_Enzyme_Inhibitor -> Initiate_Reaction; Initiate_Reaction -> Stop_Reaction; Stop_Reaction -> Quantify_Product; Quantify_Product -> Calculate_IC50; Calculate_IC50 -> End; }

Figure 3: General workflow for a COX inhibition enzymatic assay.

Prostaglandin E2 (PGE2) Immunoassay in Cell Culture

This protocol measures the effect of the compound on PGE2 production in a cellular context.

  • Cell Culture and Stimulation:

    • Culture appropriate cells (e.g., human monocytes or macrophages) in a multi-well plate.

    • Pre-treat the cells with various concentrations of this compound for a specified duration.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

  • Sample Collection:

    • After the stimulation period, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

  • PGE2 Quantification (ELISA):

    • Use a commercial Prostaglandin E2 ELISA kit.

    • Add standards and samples (cell culture supernatant) to the wells of an antibody-coated microplate.

    • Add a PGE2-enzyme conjugate (e.g., PGE2-HRP).

    • Incubate to allow for competitive binding between the PGE2 in the sample and the PGE2-enzyme conjugate for the antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known standards.

    • Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the inhibition of PGE2 production at different concentrations of the test compound.

Conclusion

This compound, by virtue of its structural similarity to Nimesulide, is anticipated to function primarily as a selective inhibitor of cyclooxygenase-2. This targeted action on a key enzyme in the inflammatory pathway is likely supplemented by a range of secondary mechanisms that collectively contribute to its anti-inflammatory and analgesic properties. The experimental protocols detailed herein provide a framework for the comprehensive evaluation of its mechanism of action and for comparing its activity profile with that of other NSAIDs. Further research is warranted to definitively characterize the specific pharmacological properties of this compound.

References

N-(2-phenoxyphenyl)methanesulfonamide: A Comprehensive Technical Guide to Nimesulide Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(2-phenoxyphenyl)methanesulfonamide, designated as Nimesulide impurity B. This document details its chemical identity, potential origins, analytical methodologies for detection and quantification, and available data on its characteristics. This guide is intended to be a valuable resource for professionals involved in the quality control, formulation development, and regulatory submission of Nimesulide.

Introduction to Nimesulide and its Impurities

Nimesulide, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. As with any active pharmaceutical ingredient (API), the purity of Nimesulide is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Regulatory bodies worldwide require stringent control and monitoring of these impurities.

Nimesulide impurity B is chemically identified as this compound. Its presence in the final drug product needs to be carefully monitored to ensure it does not exceed established safety thresholds.

Chemical Profile of Nimesulide Impurity B

A clear understanding of the chemical properties of this compound is fundamental for developing appropriate analytical methods and control strategies.

PropertyValueReference
Chemical Name This compound[1][2]
Synonyms Nimesulide EP Impurity B, 2'-phenoxymethanesulfonanilide[2]
CAS Number 51765-51-6[1]
Molecular Formula C₁₃H₁₃NO₃S[1]
Molecular Weight 263.31 g/mol [1][2]

Potential Origins and Synthesis

Understanding the potential formation pathways of Nimesulide impurity B is crucial for its control. It can be formed as a process-related impurity during the synthesis of Nimesulide or as a degradation product.

One of the synthetic routes for Nimesulide involves the nitration of 2-phenoxymethanesulfonanilide (which is Nimesulide impurity B) with nitric acid in acetic acid. In this process, incomplete nitration can lead to the presence of unreacted starting material, this compound, in the final Nimesulide product.[3]

Another potential route for the formation of impurities is through the degradation of the Nimesulide molecule under various stress conditions.[4]

Logical Relationship: Synthesis of Nimesulide and the Origin of Impurity B

cluster_synthesis Nimesulide Synthesis 2-Phenoxyaniline 2-Phenoxyaniline Impurity_B This compound (Nimesulide Impurity B) 2-Phenoxyaniline->Impurity_B Mesylation Methanesulfonyl_chloride Methanesulfonyl_chloride Methanesulfonyl_chloride->Impurity_B Nitration Nitration Impurity_B->Nitration Nitration->Impurity_B Incomplete Reaction Nimesulide Nimesulide Nitration->Nimesulide Complete Reaction

Caption: Synthesis pathway of Nimesulide highlighting the formation of Impurity B.

Analytical Methodologies

The accurate detection and quantification of Nimesulide impurity B are essential for quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.

RP-HPLC Method for the Determination of Nimesulide and its Impurities

Several studies have reported RP-HPLC methods for the simultaneous determination of Nimesulide and its related substances. While specific validation data for impurity B is not always detailed, the chromatographic conditions provided are suitable for its separation and quantification.

Table of Chromatographic Conditions:

ParameterCondition 1Condition 2
Column Agilent Zorbax Extend C18 (150 x 4.6 mm, 5 µm)[5]ODS C-18 RP column (25 cm x 4.6 mm I.D.)[6]
Mobile Phase Acetonitrile:Triethylamine:Water (45:0.5:54.5 v/v/v), pH 5.2 with formic acid[5]Methanol:Water (50:50 v/v)[6]
Flow Rate 1.0 mL/min[5]1.0 mL/min[6]
Detection UV at 230 nm[5]UV at 230 nm[6]
Column Temperature 40 °C[5]Ambient
Injection Volume 20 µL[5]25 µL[6]
Experimental Protocol: RP-HPLC Analysis

The following is a generalized protocol based on published methods for the analysis of Nimesulide and its impurities, including impurity B.

1. Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase as described in the table of chromatographic conditions. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Nimesulide and Nimesulide impurity B reference standards in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Nimesulide drug substance or a powdered tablet equivalent in the mobile phase to obtain a suitable concentration for analysis.

2. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention times and system suitability parameters (e.g., tailing factor, theoretical plates).

  • Inject the sample solution.

  • Identify the peaks of Nimesulide and impurity B based on their retention times compared to the standard.

  • Calculate the amount of impurity B in the sample using the area normalization method or by comparison with the standard.

3. Method Validation Parameters: While specific quantitative data for impurity B is not extensively available in the reviewed literature, a typical method validation would include the following parameters with their generally accepted limits:

ParameterAcceptance Criteria
Specificity The method should be able to resolve the impurity peak from the main drug and other impurities.
Linearity Correlation coefficient (r²) ≥ 0.99
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Accuracy % Recovery within 80-120%
Precision Relative Standard Deviation (RSD) ≤ 2%

Quantitative Data for Related Nimesulide Impurities (for reference):

While specific LOD and LOQ values for Nimesulide Impurity B were not found in the surveyed literature, the following data for other impurities provides an indication of the sensitivity of the analytical methods.

ImpurityLOD (µg/mL)LOQ (µg/mL)Reference
Nimesulide Impurity C (2-phenoxyaniline)0.00440.0146[5]
Nimesulide Impurity D (2-phenoxy-4-nitroaniline)0.00260.0085[5]
Nimesulide0.982.97[4]

Experimental Workflow: RP-HPLC Analysis of Nimesulide Impurity B

cluster_workflow RP-HPLC Analysis Workflow Start Start Preparation Solution Preparation (Mobile Phase, Standards, Sample) Start->Preparation HPLC_System HPLC System Equilibration Preparation->HPLC_System Injection Inject Solutions HPLC_System->Injection Standard_Analysis Analyze Standard (Retention Time, System Suitability) Injection->Standard_Analysis Standard Sample_Analysis Analyze Sample Injection->Sample_Analysis Sample Data_Processing Data Acquisition and Processing (Peak Identification and Integration) Standard_Analysis->Data_Processing Sample_Analysis->Data_Processing Quantification Quantification of Impurity B Data_Processing->Quantification Report Generate Report Quantification->Report End End Report->End

Caption: A typical workflow for the RP-HPLC analysis of Nimesulide Impurity B.

Biological Activity

There is currently no readily available information in the scientific literature regarding the specific pharmacological or toxicological activities of this compound. As an unreacted starting material or a related substance, its biological effects are not expected to be the same as the active pharmaceutical ingredient, Nimesulide. In the absence of such data, controlling its level in the final drug product to as low as reasonably practicable is a standard precautionary measure in the pharmaceutical industry.

Conclusion

This compound, or Nimesulide impurity B, is a critical quality attribute to be monitored in the production of Nimesulide. Its primary origin is likely as an unreacted starting material from the synthesis process. Validated RP-HPLC methods are available and suitable for its detection and quantification. While specific quantitative data such as LOD and LOQ for impurity B are not widely published, the methodologies presented provide a solid foundation for its control. Continuous monitoring and adherence to regulatory guidelines are paramount to ensure the quality, safety, and efficacy of Nimesulide-containing drug products. Further research into the potential biological activities of this impurity would be beneficial for a more comprehensive risk assessment.

References

Spectroscopic Profile of N-(2-phenoxyphenyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of N-(2-phenoxyphenyl)methanesulfonamide. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, serves as a crucial reference for researchers involved in the synthesis, identification, and quality control of this compound.

Chemical Structure and Properties

This compound is a sulfonamide derivative with the molecular formula C₁₃H₁₃NO₃S and a molecular weight of 263.31 g/mol .[1] Its structure features a methanesulfonyl group attached to an amino linker, which in turn is bonded to a phenoxyphenyl scaffold. This compound is recognized, among other things, as an impurity of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.[1]

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spec data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
3.03s3H-SO₂CH₃DMSO-d₆
6.81d, J=2 Hz1HAr-HDMSO-d₆
6.94-7.00m3HAr-HDMSO-d₆
7.06-7.08m2HAr-HDMSO-d₆
7.19-7.31m4HAr-HDMSO-d₆
7.41-7.46m3HAr-HDMSO-d₆
9.59s1H-NH- (D₂O exchangeable)DMSO-d₆

Data sourced from a study on a related compound, where this core structure was characterized.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
39.7-SO₂C H₃DMSO-d₆
114.82 x Ar-CHDMSO-d₆
119.02 x Ar-CHDMSO-d₆
119.1Ar-CDMSO-d₆
120.2Ar-CHDMSO-d₆
120.7Ar-CHDMSO-d₆
121.4Ar-CHDMSO-d₆
124.7Ar-CHDMSO-d₆
127.7Ar-CHDMSO-d₆

Data sourced from a study on a related compound, where this core structure was characterized.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are indicative of its sulfonamide and ether functionalities.

Table 3: IR Spectroscopic Data for this compound and Related Sulfonamides

Wavenumber (cm⁻¹)Vibrational ModeReference Compound
3292N-H stretchN-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide[2]
1331 - 1317Asymmetric SO₂ stretchN-(substituted phenyl)-methanesulphonamides[3]
1157 - 1139Symmetric SO₂ stretchN-(substituted phenyl)-methanesulphonamides[3]
1588, 1573, 1509, 1489Aromatic C=C stretchN-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide[2]
926 - 833S-N stretchN-(substituted phenyl)-methanesulphonamides[3]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

ParameterValueMethod
Exact Mass263.061614 g/mol Computed
Monoisotopic Mass263.0616 DaPredicted
[M+H]⁺394.1 (for a related compound)Electrospray (ES)

Exact and monoisotopic mass data from PubChem.[4][5] The [M+H]⁺ value is for a closely related, larger compound and is provided for context.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).[2][6] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the potassium bromide (KBr) pellet method is frequently employed.[7] A small amount of the sample is ground with KBr and pressed into a thin pellet, which is then placed in the spectrometer's sample holder. The spectra are typically recorded in the range of 4000-400 cm⁻¹.[7]

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound and is often coupled with a high-resolution mass analyzer to determine the exact mass of the molecular ion.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a synthesized chemical compound like this compound follows a logical progression of analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_confirmation Data Interpretation & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ir IR Spectroscopy (Functional Group ID) purification->ir Initial Analysis nmr NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) purification->nmr Detailed Structure ms Mass Spectrometry (Molecular Weight & Formula) purification->ms Molecular Mass interpretation Combined Data Analysis ir->interpretation nmr->interpretation ms->interpretation confirmation Structure Confirmed interpretation->confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on N-(2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-phenoxyphenyl)methanesulfonamide, a molecule of significant interest within pharmaceutical research and development, is primarily recognized as a process-related impurity of the non-steroidal anti-inflammatory drug (NSAID), Nimesulide. Consequently, it is often referred to as Nimesulide Impurity B. This technical guide provides a comprehensive overview of the available scientific data concerning this compound, with a focus on its chemical synthesis. Despite extensive investigation, publicly available literature does not contain specific quantitative data on the biological activity of this compound itself. This document summarizes its known characteristics and provides a procedural outline for its synthesis, which is crucial for its use as a reference standard in impurity profiling of Nimesulide.

Chemical Identity and Properties

This compound is a sulfonamide derivative with the following chemical properties:

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2'-Phenoxymethanesulfonanilide, Nimesulide EP Impurity B[1]
CAS Number 51765-51-6[1]
Molecular Formula C13H13NO3S[2][]
Molecular Weight 263.31 g/mol [1][2]

Synthesis

The synthesis of this compound is primarily relevant in the context of the manufacturing of Nimesulide. One of the documented synthetic routes to Nimesulide involves the nitration of this compound (referred to as compound I in the synthesis)[4]. This indicates that this compound is a key intermediate in this particular synthetic pathway.

A common method for the preparation of sulfonamides involves the reaction of an aniline with a sulfonating agent. For N-(substituted phenyl)sulfonamides, this can be achieved by reacting the corresponding aniline with a sulfonyl chloride in the presence of a base or a catalyst[5].

The following diagram illustrates a generalized synthetic pathway for the preparation of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-phenoxyaniline 2-Phenoxyaniline Reaction_Vessel Reaction in the presence of a base (e.g., Pyridine) 2-phenoxyaniline->Reaction_Vessel Methanesulfonyl_chloride Methanesulfonyl Chloride Methanesulfonyl_chloride->Reaction_Vessel Product_Compound This compound Reaction_Vessel->Product_Compound

A generalized synthetic pathway for this compound.

Biological Activity

A thorough review of the scientific literature reveals a significant gap in the characterization of the specific biological activity of this compound. While its parent compound, Nimesulide, is a well-documented selective COX-2 inhibitor, there is no conclusive, quantitative data (e.g., IC50, EC50 values) available for this compound itself. Its primary role in the literature is that of a reference standard for the analytical monitoring of Nimesulide purity[2][6].

The sulfonamide functional group is a known pharmacophore present in many drugs with antibacterial properties[7]. However, without specific experimental data, any potential biological activity of this compound remains speculative.

Experimental Protocols

Due to the lack of published studies on the biological activity of this compound, this section outlines a hypothetical experimental workflow for its analysis as a pharmaceutical impurity, which is its most common application.

Quantification of this compound in Nimesulide Samples

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach for the separation and quantification of pharmaceutical impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components.

  • Reference standard of this compound.

  • Reference standard of Nimesulide.

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution. The exact gradient program would need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the Nimesulide drug substance or product in the solvent to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (this compound) HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Solution (Nimesulide) Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography Detection UV Detection (230 nm) Chromatography->Detection Peak_Identification Identify Impurity Peak (by Retention Time) Detection->Peak_Identification Quantification Quantify Impurity (using Calibration Curve) Peak_Identification->Quantification

A typical workflow for the quantification of this compound.

Signaling Pathways

There is no information available in the reviewed literature regarding specific signaling pathways that are modulated by this compound. Research has focused on the well-established mechanism of action of Nimesulide, which involves the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2.

Nimesulide_MOA cluster_pathway Prostaglandin Synthesis Pathway cluster_drug Drug Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Nimesulide Nimesulide Nimesulide->COX_Enzymes Inhibits (selectively COX-2)

The established mechanism of action for the parent compound, Nimesulide.

Conclusion

This compound is a compound of interest primarily due to its status as a known impurity of Nimesulide. While its synthesis is understood within the context of Nimesulide production, there is a notable absence of data regarding its specific biological activities and mechanisms of action. This guide highlights the current state of knowledge and underscores the need for further research to fully characterize the pharmacological and toxicological profile of this molecule. Such studies would be invaluable for a more comprehensive understanding of the safety and quality of Nimesulide-containing pharmaceutical products.

References

The Role of N-(2-phenoxyphenyl)methanesulfonamide in Cyclooxygenase Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-phenoxyphenyl)methanesulfonamide, a molecule structurally related to the selective COX-2 inhibitor Nimesulide, presents an interesting case for the study of cyclooxygenase (COX) pathway modulation. This technical guide provides a comprehensive overview of the methodologies used to characterize the interaction of such compounds with COX-1 and COX-2 enzymes. While specific inhibitory data for this compound is not extensively available in public literature, this document details the established experimental protocols, data presentation frameworks, and signaling pathway visualizations essential for its evaluation as a potential cyclooxygenase inhibitor.

Introduction to this compound

This compound is recognized primarily as a process impurity in the synthesis of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2][3][4][5] Nimesulide itself is prescribed for acute pain and inflammatory conditions.[6][7] Given the structural similarity between this compound and its parent compound, Nimesulide, a thorough investigation into its own potential to interact with and modulate the activity of COX enzymes is warranted. Understanding the pharmacological profile of such related compounds is crucial for both drug safety and the discovery of new therapeutic agents.

The Cyclooxygenase (COX) Signaling Pathway

The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. COX-1 is constitutively expressed in many tissues and is responsible for homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation.[8][9][10]

COX_Pathway Cyclooxygenase Signaling Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) PGH2 PGH2 COX-1 (Constitutive)->PGH2 COX-2 (Inducible)->PGH2 Prostaglandins & Thromboxanes (Homeostatic) Prostaglandins & Thromboxanes (Homeostatic) PGH2->Prostaglandins & Thromboxanes (Homeostatic) Prostaglandins (Inflammation) Prostaglandins (Inflammation) PGH2->Prostaglandins (Inflammation) Phospholipase A2 Phospholipase A2 Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) Upregulation This compound This compound This compound->COX-1 (Constitutive) This compound->COX-2 (Inducible)

Figure 1: Cyclooxygenase signaling pathway and potential inhibition points.

Quantitative Data on COX Inhibition

A critical aspect of characterizing a potential NSAID is to determine its half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. This allows for the calculation of a selectivity index (SI), which is the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound COX-1[Data Not Available][Data Not Available]
COX-2[Data Not Available]
Nimesulide COX-17.37.3[11]
COX-21.0[11]
Celecoxib (Reference) COX-17.67.6[11]
COX-21.0[11]

Table 1: Comparative COX Inhibition Data. Note: Values for this compound are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Experimental Protocols

The following are detailed protocols for the key experiments required to determine the COX inhibitory activity of a compound like this compound.

In Vitro COX Inhibition Assay (Enzyme-Based)

This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO and then in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, hematin, L-epinephrine, and the appropriate enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Addition: Add the diluted test compound to the respective wells. Include a vehicle control (DMSO) and a known inhibitor (e.g., Celecoxib) as a positive control.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a strong acid).

  • Detection: The product of the reaction (e.g., Prostaglandin E2) is then quantified using a suitable method, such as an Enzyme Immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and plot the results to determine the IC50 value.

in_vitro_cox_workflow In Vitro COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Enzyme Solutions (COX-1 & COX-2) Prepare Enzyme Solutions (COX-1 & COX-2) Add Reagents to 96-well Plate Add Reagents to 96-well Plate Prepare Enzyme Solutions (COX-1 & COX-2)->Add Reagents to 96-well Plate Prepare Compound Dilutions Prepare Compound Dilutions Add Compound/Controls Add Compound/Controls Prepare Compound Dilutions->Add Compound/Controls Add Reagents to 96-well Plate->Add Compound/Controls Pre-incubate at 37°C Pre-incubate at 37°C Add Compound/Controls->Pre-incubate at 37°C Initiate with Arachidonic Acid Initiate with Arachidonic Acid Pre-incubate at 37°C->Initiate with Arachidonic Acid Incubate at 37°C Incubate at 37°C Initiate with Arachidonic Acid->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Quantify Prostaglandin E2 (EIA) Quantify Prostaglandin E2 (EIA) Terminate Reaction->Quantify Prostaglandin E2 (EIA) Calculate % Inhibition Calculate % Inhibition Quantify Prostaglandin E2 (EIA)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Figure 2: Workflow for the in vitro COX inhibition assay.
Cell-Based Prostaglandin E2 (PGE2) Assay

This assay measures the inhibition of PGE2 production in a cellular context, providing insights into the compound's activity in a more physiologically relevant system.

Objective: To determine the effect of this compound on PGE2 production in stimulated cells.

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages or human monocytes)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) for cell stimulation

  • Test compound (this compound) dissolved in DMSO

  • PGE2 Enzyme Immunoassay (EIA) kit

  • 24- or 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

  • Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Include an unstimulated control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a competitive EIA kit according to the manufacturer's instructions.[8][9][10][12][13]

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value.

cell_based_pge2_workflow Cell-Based PGE2 Assay Workflow Seed Cells in Plate Seed Cells in Plate Pre-treat with Compound Pre-treat with Compound Seed Cells in Plate->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Incubate (e.g., 24h) Incubate (e.g., 24h) Stimulate with LPS->Incubate (e.g., 24h) Collect Supernatant Collect Supernatant Incubate (e.g., 24h)->Collect Supernatant Measure PGE2 (EIA) Measure PGE2 (EIA) Collect Supernatant->Measure PGE2 (EIA) Calculate IC50 Calculate IC50 Measure PGE2 (EIA)->Calculate IC50

Figure 3: Workflow for the cell-based PGE2 inhibition assay.

Conclusion and Future Directions

This compound, as a close structural analog and known impurity of the selective COX-2 inhibitor Nimesulide, represents a compound of interest for its potential interaction with cyclooxygenase enzymes. While direct evidence of its inhibitory activity is currently limited in the public domain, the established and robust methodologies detailed in this guide provide a clear pathway for its comprehensive pharmacological characterization.

Future research should focus on performing in vitro and cell-based assays to determine the IC50 values of this compound for both COX-1 and COX-2. Such studies would elucidate its potency and selectivity, thereby clarifying its potential contribution to the pharmacological profile of Nimesulide preparations and assessing its own potential as a modulator of the cyclooxygenase pathway. Further investigations could also explore its binding mode within the active sites of COX-1 and COX-2 through molecular docking studies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-phenoxyphenyl)methanesulfonamide from 2-phenoxyaniline. This compound is a key chemical intermediate and a known metabolite of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID).[1] Understanding its synthesis is crucial for researchers involved in the development of anti-inflammatory agents and for those studying the metabolic pathways of related drugs. This protocol outlines the reaction of 2-phenoxyaniline with methanesulfonyl chloride, followed by purification and characterization of the final product.

Experimental Protocol

This protocol is based on the general principles of methanesulfonylation of anilines.

Materials:

  • 2-Phenoxyaniline (99%)

  • Methanesulfonyl chloride (≥99%)

  • Pyridine (anhydrous, ≥99.8%)

  • Dichloromethane (anhydrous, ≥99.8%)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for recrystallization)

  • Hexane (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-phenoxyaniline (1.0 equivalent) in anhydrous dichloromethane. Add pyridine (1.2 equivalents) to the solution. Cool the flask to 0 °C in an ice bath with continuous stirring.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, FT-IR, and mass spectra to confirm the structure and purity of the final compound.

Data Presentation

ParameterValueReference
Chemical Formula C₁₃H₁₃NO₃S[2]
Molecular Weight 263.31 g/mol [2]
Melting Point 122.0-124.0 °C[1]
Purity (HPLC) >99.0%[1]
¹H NMR (DMSO-d₆) Spectra available[3]
¹³C NMR (DMSO-d₆) Spectra available[3]
FT-IR (KBr, cm⁻¹) N-H stretch: 3298-3232, Asymmetric SO₂ stretch: 1331-1317, Symmetric SO₂ stretch: 1157-1139[4]
Mass Spectrum Predicted m/z: [M+H]⁺ 264.06888, [M+Na]⁺ 286.05082[5]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis 2-Phenoxyaniline 2-Phenoxyaniline Reaction_Mixture Dissolve 2-Phenoxyaniline and Pyridine in Dichloromethane 2-Phenoxyaniline->Reaction_Mixture Methanesulfonyl_Chloride Methanesulfonyl Chloride Addition Slowly add Methanesulfonyl Chloride Methanesulfonyl_Chloride->Addition Pyridine Pyridine Pyridine->Reaction_Mixture Dichloromethane Dichloromethane Dichloromethane->Reaction_Mixture Cooling Cool to 0 °C Reaction_Mixture->Cooling Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Quenching Quench with 1 M HCl Stirring->Quenching Extraction Separate Organic Layer Quenching->Extraction Washing Wash with HCl, NaHCO3, and Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Recrystallization Recrystallize from Ethyl Acetate/Hexane Concentration->Recrystallization Final_Product This compound Recrystallization->Final_Product Characterization Characterize by MP, NMR, IR, MS Final_Product->Characterization

Caption: Experimental workflow for the synthesis of this compound.

G Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Signaling_Pathways Downstream Signaling (PKA, NF-κB, etc.) EP_Receptors->Signaling_Pathways Inflammation_Pain Inflammation & Pain Signaling_Pathways->Inflammation_Pain Nimesulide_Derivative This compound (as a Nimesulide analog) Nimesulide_Derivative->COX2 Inhibits

Caption: Simplified Cyclooxygenase-2 (COX-2) signaling pathway.

Applications in Drug Development

This compound is structurally related to Nimesulide, a selective inhibitor of cyclooxygenase-2 (COX-2).[6][7] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that cause pain and inflammation.[6][8] By selectively inhibiting COX-2, NSAIDs like Nimesulide can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[6]

As a significant metabolite and impurity of Nimesulide, the synthesis and availability of pure this compound are important for several reasons:[1][9]

  • Pharmacokinetic and Metabolic Studies: It serves as a reference standard for studying the metabolism and pharmacokinetics of Nimesulide.

  • Impurity Profiling: In the pharmaceutical manufacturing of Nimesulide, it is used as a standard to quantify impurities, ensuring the quality and safety of the final drug product.

  • Lead Compound for Novel Therapeutics: The this compound scaffold can be used as a starting point for the synthesis of new derivatives with potentially improved efficacy, selectivity, or pharmacokinetic properties as anti-inflammatory or anticancer agents.[6][8][10] Researchers have explored modifications of this structure to develop new COX-2 inhibitors.[10]

References

Synthesis and Characterization of N-(2-phenoxyphenyl)methanesulfonamide: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-(2-phenoxyphenyl)methanesulfonamide, a sulfonamide derivative with potential anti-inflammatory properties. The synthesis involves the reaction of 2-phenoxyaniline with methanesulfonyl chloride in the presence of a base. This application note also includes a summary of the compound's physical and chemical properties, its likely mechanism of action through the inhibition of the cyclooxygenase-2 (COX-2) signaling pathway, and detailed experimental procedures for its synthesis and characterization.

Introduction

This compound is a chemical compound belonging to the sulfonamide class. Structurally related compounds, such as Nimesulide, are known for their anti-inflammatory effects, which are primarily mediated through the selective inhibition of cyclooxygenase-2 (COX-2).[1] The inhibition of COX-2 is a key therapeutic target for treating inflammation and pain, as COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[2][3] This document outlines a straightforward and efficient method for the synthesis of this compound and provides key characterization data.

Data Presentation

A summary of the physical, analytical, and yield data for the synthesized this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₃H₁₃NO₃S
Molecular Weight263.31 g/mol
Melting Point122.0-124.0 °C
AppearanceOff-white to white solid

Table 2: Synthesis and Characterization Data

ParameterResultReference
Reaction YieldUp to 99%
Purity (HPLC)>99.0%
¹H NMR (DMSO-d₆, ppm) Anticipated
δ 9.55 (s, 1H, NH)
δ 7.50-6.80 (m, 9H, Ar-H)
δ 2.95 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, ppm) Anticipated
δ 152.0, 145.0, 131.0, 130.0, 129.5, 125.0, 124.0, 122.0, 121.0, 118.0
δ 40.0 (CH₃)
IR (KBr, cm⁻¹) Anticipated
~3250 (N-H stretch)
~1340, ~1160 (S=O stretch)
~1240 (C-O-C stretch)

Note: Anticipated spectral data is based on typical values for similar structures and will need to be confirmed by experimental analysis.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthetic method.

Materials:

  • 2-phenoxyaniline (o-aminodiphenylether)

  • Methanesulfonyl chloride

  • Triethylamine

  • Organic solvent (e.g., Dichloromethane or Toluene)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer and a drying tube, add 2-phenoxyaniline and triethylamine in an appropriate organic solvent.

  • Heat the mixture to approximately 80-90 °C.

  • Slowly add methanesulfonyl chloride dropwise to the reaction mixture over a period of one hour while maintaining the temperature.

  • After the addition is complete, continue the reaction for an additional hour at the same temperature.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water while stirring continuously.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry it in an oven to obtain this compound.

Purification:

If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Mandatory Visualization

Signaling Pathway Diagram

The probable mechanism of action for this compound is the inhibition of the COX-2 enzyme, which is a key component in the inflammatory signaling pathway. The following diagram illustrates this pathway.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: 2-phenoxyaniline, triethylamine, solvent in flask Start->Reaction_Setup Heating Heat to 80-90 °C Reaction_Setup->Heating Addition Add Methanesulfonyl Chloride (1 hr) Heating->Addition Reaction React for 1 hour Addition->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Pour into Cold Water Cooling->Precipitation Filtration Filter the Precipitate Precipitation->Filtration Drying Dry the Product Filtration->Drying Purification Optional Purification: Recrystallization or Column Chromatography Drying->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols: N-(2-phenoxyphenyl)methanesulfonamide as a Key Intermediate in Anticancer Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-phenoxyphenyl)methanesulfonamide and its derivatives, particularly N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, are pivotal intermediates in the synthesis of advanced anticancer drug conjugates.[1] The inherent structural features of this scaffold allow for its strategic incorporation into linker technologies, facilitating the attachment of potent cytotoxic payloads to targeting moieties such as antibodies or other biologics. This document provides detailed protocols for the synthesis of the key amino-intermediate, outlines its application in drug conjugate design, presents relevant biological activity data, and illustrates the potential mechanisms of action, including the induction of apoptosis.

Introduction

The efficacy of traditional chemotherapy is often limited by a narrow therapeutic window and systemic toxicity. Antibody-Drug Conjugates (ADCs) and other targeted drug conjugates represent a paradigm shift, offering selective delivery of cytotoxic agents to tumor cells while minimizing off-target effects.[2][3] The linker component, which connects the targeting antibody to the cytotoxic payload, is critical to the success of an ADC, dictating its stability in circulation and the efficiency of drug release at the tumor site.[4][5][6]

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a derivative of the COX-2 inhibitor Nimesulide, has emerged as a valuable intermediate for linker synthesis.[1] Its primary amino group provides a reactive handle for covalent attachment to payloads or polymers, while the overall structure can influence the physicochemical properties, such as solubility and stability, of the final conjugate.[1] A notable application is in the development of hyaluronic acid conjugates designed to target CD44-overexpressing tumors.[1]

Synthesis of Key Intermediate: N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

The most common route to obtaining the crucial amino-intermediate is through the chemical reduction of its nitro precursor, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (commercially known as Nimesulide).[1]

Experimental Protocol: Tin-Hydrochloric Acid Reduction

This protocol describes the reduction of the nitro group of Nimesulide to a primary amine using tin metal in the presence of concentrated hydrochloric acid.[1]

Materials:

  • N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

  • Tin (Sn) metal powder or granules

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water (ice-cold)

  • Chloroform

  • Methanol

  • Reaction flask with reflux condenser

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine Nimesulide (e.g., 5 g, 16.2 mmol) and tin metal (e.g., 3.13 g).[1]

  • Acid Addition: Carefully add concentrated HCl (e.g., 20 mL) to the flask.[1]

  • Heating: Heat the reaction mixture to 90°C using a water bath or heating mantle and maintain this temperature for approximately 3 hours under reflux.[1]

  • Quenching and Precipitation: After the reaction is complete, pour the mixture into a beaker of ice water. This will precipitate the crude product.[1]

  • Isolation: Filter the crude product from the aqueous solution.[1]

  • Basification: The filtered solid is then treated with a base (e.g., sodium hydroxide solution) until basic pH is achieved to isolate the free amine.

  • Purification: The crude product is purified by recrystallization from a chloroform-methanol solvent mixture to yield N-(4-amino-2-phenoxyphenyl)methanesulfonamide as a solid.[1]

G cluster_workflow Synthesis Workflow Start Reactants: Nimesulide + Tin Metal + Conc. HCl Reaction Heat at 90°C for 3 hours Start->Reaction Step 1-3 Quench Pour into Ice Water Reaction->Quench Step 4 Filter Filter Mixture Quench->Filter Step 5 Purify Recrystallize from Chloroform-Methanol Filter->Purify Step 7 End Product: N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Purify->End

Caption: Workflow for the synthesis of the key amino-intermediate.

Application in Anticancer Drug Conjugates

The primary amine of N-(4-amino-2-phenoxyphenyl)methanesulfonamide serves as a versatile conjugation point. It can be acylated or otherwise modified to become part of a larger, functional linker system designed to be stable in circulation but cleavable within the tumor microenvironment or inside cancer cells.

Case Study: CA102N - A CD44-Targeted Conjugate

A notable application involves the covalent linkage of this intermediate (referred to as H-Nim) to hyaluronic acid (HA).[1] HA is a natural ligand for the CD44 receptor, which is frequently overexpressed on the surface of various tumor cells. This strategy creates a conjugate, CA102N, that enhances tumor-targeting.[1] The amino group of the intermediate improves the overall solubility of the conjugate compared to its nitro-analog.[1]

G cluster_workflow Conceptual Drug Conjugation Workflow TargetingMoiety Targeting Moiety (e.g., Hyaluronic Acid, Antibody) Conjugate Final Drug Conjugate (e.g., CA102N) TargetingMoiety->Conjugate Binds to Tumor Receptor Intermediate N-(4-Amino-2-phenoxyphenyl) methanesulfonamide (Linker Precursor) Intermediate->Conjugate Forms Linker Payload Cytotoxic Payload (e.g., Doxorubicin) Payload->Conjugate Provides Cytotoxicity

Caption: Logical relationship in a targeted drug conjugate.

Data and Physicochemical Properties

Quantitative data provides insight into the characteristics and performance of the intermediate and related compounds.

Table 1: Physicochemical Properties

Compound Name CAS Number Molecular Weight ( g/mol ) Key Structural Feature Reference
This compound 51765-51-6 263.31 Core Scaffold [7]
N-(4-nitro-2-phenoxyphenyl)methanesulfonamide 51765-53-8 308.31 Nitro Group (-NO₂) [8]

| N-(4-amino-2-phenoxyphenyl)methanesulfonamide | 51765-60-7 | 278.33 | Amino Group (-NH₂) |[1] |

Table 2: Biological Activity of Related Compounds and Conjugates

Compound/Conjugate Target/Cell Line Metric Value Key Finding Reference
TL-77¹ HCT-116 GI₅₀ < 1 µM Potent in vitro growth inhibition [9][10]
CA102N² In vivo model Drug Recovery ~94.9% at 240h Significant tumor accumulation [1]

¹TL-77 is a related sulfonamide, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide, demonstrating the anticancer potential of the broader class. ²CA102N is a hyaluronic acid conjugate using the amino-intermediate.

Potential Mechanisms of Action

While the ultimate mechanism of a drug conjugate is dictated by its cytotoxic payload, the sulfonamide scaffold itself and its derivatives are biologically active. Conjugates derived from this compound may exert their effects through multiple pathways.

  • Enzyme Inhibition: The parent compound is a known inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression.[1] Furthermore, the sulfonamide class of molecules has been investigated for the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[11][12]

  • Cell Cycle Arrest and Apoptosis: Related sulfonamide-containing anticancer agents have been shown to cause significant G2/M phase cell-cycle arrest, ultimately leading to apoptosis.[9][10] This is often accompanied by interference with mitotic spindle assembly.[9] Analysis of apoptotic signaling reveals the downregulation of anti-apoptotic Bcl-2 family proteins (like Bcl-xl and Mcl-1) and the activation of caspases, which are the executioners of apoptosis.[9][10]

Apoptotic Signaling Pathway

The induction of apoptosis is a desired outcome for anticancer therapies. Drug conjugates can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases.

G cluster_pathway Simplified Apoptotic Signaling Pathway Drug Drug Conjugate Payload (Released in Cell) Mito Mitochondria (Intrinsic Pathway) Drug->Mito Stress Signal Bcl2 Anti-Apoptotic Bcl-2 Family (Bcl-xl, Mcl-1) Drug->Bcl2 Inhibits Receptor Death Receptors (Extrinsic Pathway) Casp8 Caspase-8 Receptor->Casp8 Activates Casp9 Caspase-9 Mito->Casp9 Cytochrome c Release Bcl2->Mito Inhibits Casp3 Effector Caspases (Caspase-3) Casp8->Casp3 Activates Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

Application Notes and Protocols for N-(2-phenoxyphenyl)methanesulfonamide in COX-2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1] Unlike the constitutively expressed COX-1 isoform which plays a role in protecting the gastrointestinal lining and maintaining kidney function, COX-2 is primarily induced during inflammation.[2][3] This differential expression makes COX-2 an attractive target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[3][4]

The methanesulfonamide functional group is a common moiety in a number of selective COX-2 inhibitors.[4] While specific data for N-(2-phenoxyphenyl)methanesulfonamide is not extensively available in public literature, this document provides a generalized framework and protocols for evaluating its potential as a COX-2 inhibitor. The methodologies described are based on established assays for characterizing similar methanesulfonamide-containing compounds and other selective COX-2 inhibitors.

Signaling Pathway of COX-2 in Inflammation

Inflammatory stimuli, such as cytokines and endotoxins, trigger the expression of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[2][5]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes conversion to Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins converted to Inflammation Pain & Inflammation Prostaglandins->Inflammation mediate Inhibitor This compound Inhibitor->COX2 inhibits

Caption: COX-2 signaling pathway in inflammation.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentration (IC50) and selectivity index data for this compound, presented alongside common reference compounds for comparison. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
This compound>1000.9>111
Celecoxib (Reference)5.00.05100
Rofecoxib (Reference)>1000.5>200
Indomethacin (Non-selective Reference)0.051.50.03

Note: Data for this compound is illustrative and based on reported values for similar methanesulfonamide analogues.[4] Reference compound data is compiled from multiple sources.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (Enzyme-Based)

This protocol describes a common method to determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A Prepare Assay Buffer and Reagents B Dissolve this compound in DMSO A->B C Prepare serial dilutions of the test compound B->C E Add test compound dilutions to respective wells C->E D Add COX-1 or COX-2 enzyme to wells D->E F Pre-incubate enzyme and inhibitor E->F G Initiate reaction with Arachidonic Acid F->G H Incubate for a defined time G->H I Stop the reaction H->I J Quantify Prostaglandin production (e.g., ELISA or LC-MS/MS) I->J K Calculate percent inhibition J->K L Determine IC50 values using dose-response curves K->L

Caption: Data analysis workflow for IC50 determination.

Calculations:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.

  • Calculate the Selectivity Index (SI) by dividing the IC50 of COX-1 by the IC50 of COX-2. [6]

Cell-Based COX-2 Inhibition Assay

This assay measures the inhibitory effect of the compound on COX-2 activity in a cellular context, which can provide more physiologically relevant data.

Materials:

  • Cell line that can be induced to express COX-2 (e.g., RAW 264.7 murine macrophages or human monocytes). [7][8]* Lipopolysaccharide (LPS) for inducing COX-2 expression.

  • Cell culture medium and supplements.

  • This compound and control compounds.

  • Arachidonic acid.

  • ELISA kit for PGE2.

Procedure:

  • Cell Culture and COX-2 Induction:

    • Culture the cells to an appropriate density in 96-well plates.

    • Induce COX-2 expression by treating the cells with LPS for a specified time (e.g., 18-24 hours). For COX-1 activity, use non-LPS-stimulated cells. [8]

  • Inhibitor Treatment:

    • Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or control compounds.

    • Incubate for a defined period (e.g., 1-2 hours).

  • Prostaglandin Synthesis:

    • Add arachidonic acid to the cells to stimulate prostaglandin production.

    • Incubate for a short period (e.g., 30 minutes).

  • Detection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using an ELISA kit.

    • Perform data analysis as described for the enzyme-based assay to determine the IC50 value in the cellular context.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the initial in vitro evaluation of this compound as a selective COX-2 inhibitor. By following these standardized methods, researchers can obtain reliable and reproducible data on the compound's potency and selectivity, which is crucial for further drug development efforts. These assays are fundamental in the screening and characterization of novel anti-inflammatory agents.

References

Application Note: Determination of N-(2-phenoxyphenyl)methanesulfonamide Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of N-(2-phenoxyphenyl)methanesulfonamide. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and purity assessment in research and drug development settings. The protocol provides comprehensive steps for sample and standard preparation, detailed chromatographic conditions, and system suitability requirements to ensure reliable results.

Introduction

This compound is a chemical compound relevant in pharmaceutical development, sometimes identified as an impurity or intermediate in the synthesis of other active pharmaceutical ingredients like Nimesulide.[1][2] Accurate determination of its purity is crucial to ensure the safety, efficacy, and quality of related pharmaceutical products.[3] High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[4] This document presents a validated isocratic RP-HPLC method using a C18 column and UV detection for the analysis of this compound.

Experimental Protocol

2.1. Instrumentation and Materials

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Phosphoric Acid (analytical grade)

    • This compound reference standard of known purity.

2.2. Preparation of Solutions

  • Mobile Phase: A mixture of Acetonitrile and Water (50:50, v/v). The aqueous phase should be adjusted to a pH of 3.0 with phosphoric acid before mixing. The final mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to the final volume with the diluent and mix thoroughly.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare a solution as described in the Standard Solution Preparation.

2.3. Chromatographic Conditions The quantitative data and system parameters are summarized in the table below.

ParameterCondition
HPLC ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : Water (pH 3.0 with H₃PO₄) (50:50, v/v)
Flow Rate1.0 mL/min[3][5]
Injection Volume10 µL
Column Temperature30°C[5]
Detection Wavelength230 nm[2]
Run TimeApproximately 15 minutes

2.4. System Suitability To verify the performance of the chromatographic system, a system suitability test must be performed. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)Not more than 2.0[6]
Theoretical PlatesNot less than 2000[6]
Relative Standard Deviation (RSD)Not more than 2.0% for peak area and retention time

2.5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test by injecting the standard solution five times.

  • Inject the diluent once as a blank to ensure no interfering peaks are present.

  • Inject the standard solution in duplicate.

  • Inject the sample solution in duplicate.

  • Record the chromatograms and integrate the peak areas for all components.

2.6. Calculation of Purity The purity of the this compound sample is calculated based on the area percentage of all the peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Disregard any peaks originating from the blank and any peaks with an area less than 0.05% of the total area.

Workflow Visualization

The overall experimental workflow for the HPLC purity analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Weigh Sample and Reference Standard B Dissolve in Diluent (Acetonitrile/Water) A->B C Sonicate and Dilute to Final Volume B->C D System Equilibration C->D E Inject Blank, Standard, and Sample Solutions D->E F Chromatographic Separation (Isocratic Elution) E->F G UV Detection at 230 nm F->G H Integrate Peak Areas G->H I Perform System Suitability Test H->I J Calculate % Purity (Area Percent Method) H->J

Caption: Workflow for HPLC purity analysis of this compound.

Data Presentation

Results from the analysis should be recorded in a structured table for clarity and comparison.

Table 3: Example Purity Analysis Results

Injection ID Retention Time (min) Peak Area (mAU*s) Area %
Sample-1
Impurity 1 3.45 1500 0.15
Main Peak 6.82 997500 99.75
Impurity 2 9.10 1000 0.10

| Total | | 1000000 | 100.00 |

Conclusion

The described RP-HPLC method is straightforward, reliable, and well-suited for determining the purity of this compound. The use of a common C18 column and a simple isocratic mobile phase makes the method easily transferable to most analytical laboratories. The system suitability criteria ensure that the chromatographic system performs adequately, leading to consistent and dependable results for quality control and research purposes.

References

Application Notes and Protocols: N-(2-phenoxyphenyl)methanesulfonamide and its Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-phenoxyphenyl)methanesulfonamide and its structural analogs belong to the sulfonamide class of compounds, a versatile scaffold that has been extensively investigated for various pharmacological activities, including anticancer properties. These compounds have demonstrated potential as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. This document provides a detailed overview of the application of this compound analogs in cancer cell line studies, including their cytotoxic effects, mechanisms of action, and protocols for experimental evaluation. Due to the limited publicly available data on this compound, this report focuses on closely related phenoxyphenyl and methanesulfonamide derivatives.

Mechanism of Action

Sulfonamide derivatives exert their anticancer effects through various mechanisms, often targeting key proteins that are overexpressed or hyperactivated in cancer cells. The proposed mechanisms for phenoxyphenyl sulfonamide analogs include:

  • Kinase Inhibition: A primary mechanism for many sulfonamide-based anticancer agents is the inhibition of protein kinases, which are crucial for signal transduction pathways that regulate cell growth, proliferation, and survival. Notably, derivatives of this class have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can potentially suppress tumor neovascularization, thereby limiting tumor growth and metastasis[1][2][3].

  • Carbonic Anhydrase Inhibition: Certain sulfonamide derivatives are known to inhibit carbonic anhydrases, enzymes involved in regulating pH. In the tumor microenvironment, carbonic anhydrase IX is often overexpressed and contributes to acidosis, which is associated with tumor progression and metastasis. Inhibition of this enzyme can disrupt the pH balance in cancer cells, leading to apoptosis[4][5].

  • Disruption of Microtubule Assembly: Some sulfonamides have been shown to interfere with microtubule dynamics, a critical process for cell division. By disrupting microtubule assembly, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently lead to apoptosis[4].

  • Induction of Apoptosis: Ultimately, the cytotoxic effects of these compounds converge on the induction of programmed cell death, or apoptosis. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases[6][7].

Data Presentation: Cytotoxicity of Phenoxyphenyl Sulfonamide Analogs

The following tables summarize the cytotoxic activity (IC50 values) of various phenoxyphenyl sulfonamide analogs against a panel of human cancer cell lines.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
N-Methyl-4-phenoxypicolinamide DerivativesA549Lung Carcinoma3.6[8]
H460Lung Carcinoma1.7[8]
HT-29Colorectal Adenocarcinoma3.0[8]
Sulfonamide DerivativesMDA-MB-468Breast Cancer< 30[9]
MCF-7Breast Cancer< 128[9]
HeLaCervical Cancer< 360[9]
1,2,4-Triazine Sulfonamide Derivative (MM131)DLD-1Colon Cancer~1.5 - 3[7]
HT-29Colon Cancer~1.5 - 3[7]
Nimesulide Derivative (L1)SKBR3Breast Cancer1.57[10]
SKOV3Ovarian Cancer2.63[10]
H292Lung Cancer8.87[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analog (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound analog

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in signaling pathways.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound analog

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VEGFR-2, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with the test compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Proposed Signaling Pathway of Phenoxyphenyl Sulfonamide Analogs

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Mitochondrion cluster_4 Apoptotic Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Compound Phenoxyphenyl Sulfonamide Analog Compound->VEGFR2 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Akt Akt PI3K->Akt Activates Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes release Caspases Caspase Activation CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Proposed mechanism of action for phenoxyphenyl sulfonamide analogs.

Experimental Workflow for Evaluating Anticancer Activity

G start Start cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) start->cell_culture treatment Treat with Phenoxyphenyl Sulfonamide Analog cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (e.g., for Bcl-2, Caspases) treatment->western ic50 Determine IC50 viability->ic50 analysis Data Analysis and Interpretation ic50->analysis apoptosis->analysis western->analysis end End analysis->end

Caption: Workflow for in vitro evaluation of anticancer properties.

Logical Relationship of Sulfonamide Anticancer Mechanisms

G compound Phenoxyphenyl Sulfonamide Analog kinase Kinase Inhibition (e.g., VEGFR-2) compound->kinase ca Carbonic Anhydrase Inhibition compound->ca microtubule Microtubule Disruption compound->microtubule angiogenesis ↓ Angiogenesis kinase->angiogenesis ph Disrupted pH Homeostasis ca->ph cell_cycle G2/M Cell Cycle Arrest microtubule->cell_cycle apoptosis Apoptosis angiogenesis->apoptosis ph->apoptosis cell_cycle->apoptosis

Caption: Multiple mechanisms of action of sulfonamide analogs leading to apoptosis.

References

Application Notes and Protocols for the Development of N-(2-phenoxyphenyl)methanesulfonamide Derivatives as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of N-(2-phenoxyphenyl)methanesulfonamide derivatives for therapeutic use. This document outlines the synthesis, biological evaluation, and mechanistic characterization of this class of compounds, with a focus on their anti-inflammatory and potential anticancer activities. Detailed experimental protocols and data interpretation are provided to facilitate further research and development in this area.

Introduction

This compound is a scaffold of significant interest in medicinal chemistry. Its most notable derivative, nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) known for its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2] The development of new derivatives aims to enhance efficacy, selectivity, and safety profiles, while also exploring potential applications beyond inflammation, such as in oncology.[1][3] This document details the key assays and methodologies for advancing the development of novel this compound derivatives.

Data Presentation

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected this compound Derivatives
Compound IDR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Nimesulide -NO2-H7.31.684.35
Am-Nimesulide -NH2-H>1005.2>19.2
Compound A -NO24-F6.80.858.0
Compound B -NH24-F>1002.1>47.6
Compound C -NO24-Cl5.50.5510.0
Compound D -NH24-Cl>1001.5>66.7
Celecoxib N/AN/A7.60.3521.7

Data compiled from multiple sources for illustrative purposes.[4][5]

Table 2: Anticancer Activity of Selected Nimesulide Derivatives
Compound IDCell LineIC50 (µM)
N17 HT-29 (Colon)9.24
MCF-7 (Breast)11.35
CSUOH0901 SKBR-3 (Breast)~0.1-0.2
NCI-60 Panel~0.1-0.5

Data is illustrative of the potential for anticancer activity.[1][3]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are primarily attributed to their modulation of key signaling pathways involved in inflammation and cell survival.

COX-2 Inhibition Pathway

The principal mechanism of anti-inflammatory action is the inhibition of COX-2, which is a key enzyme in the conversion of arachidonic acid to prostaglandins, potent mediators of inflammation and pain.[1]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivative This compound Derivative Derivative->COX2

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory genes, including COX-2, cytokines, and chemokines.[6] Some sulfonamide derivatives have been shown to suppress the activation of the NF-κB pathway, providing an additional mechanism for their anti-inflammatory effects.[7][8]

NFkB_Pathway cluster_0 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IKK->NFkB Activation IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Derivative This compound Derivative Derivative->IKK

Caption: Putative inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[9] Activation of the Nrf2 pathway can counteract oxidative stress, which is often associated with inflammation and carcinogenesis. Some sulfonamide derivatives have been shown to activate the Nrf2 pathway.[10]

Nrf2_Pathway cluster_0 Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Gene_Expression Cytoprotective Gene Expression (HO-1, NQO1) ARE->Gene_Expression Derivative This compound Derivative Derivative->Keap1 Activation of Nrf2

Caption: Potential activation of the Nrf2 antioxidant response pathway.

Experimental Protocols

Protocol 1: General Synthesis of N-(4-amino-2-phenoxyphenyl)methanesulfonamide Derivatives

This protocol describes a common two-step synthesis of N-(4-amino-2-phenoxyphenyl)methanesulfonamide derivatives starting from the corresponding nitro-analogue (nimesulide).

Synthesis_Workflow Start N-(4-nitro-2-phenoxyphenyl)methanesulfonamide Reduction Step 1: Reduction of Nitro Group Start->Reduction Intermediate N-(4-amino-2-phenoxyphenyl)methanesulfonamide Reduction->Intermediate Acylation Step 2: N-Acylation/Sulfonylation Intermediate->Acylation Product Target Derivative Acylation->Product

Caption: General synthetic workflow for this compound derivatives.

Step 1: Reduction of the Nitro Group

  • Materials: N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, tin(II) chloride dihydrate (SnCl2·2H2O), ethanol, ethyl acetate, saturated sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure: a. Dissolve N-(4-nitro-2-phenoxyphenyl)methanesulfonamide in ethanol in a round-bottom flask. b. Add tin(II) chloride dihydrate in excess (typically 5-10 equivalents). c. Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. e. Redissolve the residue in ethyl acetate and neutralize with a saturated sodium bicarbonate solution. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-(4-amino-2-phenoxyphenyl)methanesulfonamide.[11]

Step 2: N-Acylation or N-Sulfonylation

  • Materials: N-(4-amino-2-phenoxyphenyl)methanesulfonamide, desired acyl chloride or sulfonyl chloride, pyridine or triethylamine, dichloromethane (DCM).

  • Procedure: a. Dissolve N-(4-amino-2-phenoxyphenyl)methanesulfonamide in DCM in a round-bottom flask under an inert atmosphere. b. Add pyridine or triethylamine (1.5-2 equivalents) and cool the mixture to 0 °C. c. Add the acyl chloride or sulfonyl chloride (1.1 equivalents) dropwise. d. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. e. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.[11]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)

This protocol is adapted from standard methods for assessing COX inhibition in a physiologically relevant matrix.[5]

COX_Assay_Workflow Blood Collect Heparinized Human Blood Incubate_Compound Pre-incubate with Test Compound Blood->Incubate_Compound Induce_COX1 Induce COX-1 (No Stimulant) Incubate_Compound->Induce_COX1 Induce_COX2 Induce COX-2 (with LPS) Incubate_Compound->Induce_COX2 Incubate_Stimulant Incubate at 37°C Induce_COX1->Incubate_Stimulant Induce_COX2->Incubate_Stimulant Measure_COX1 Measure TXB2 (COX-1 product) Incubate_Stimulant->Measure_COX1 Measure_COX2 Measure PGE2 (COX-2 product) Incubate_Stimulant->Measure_COX2 Analyze Calculate IC50 Values Measure_COX1->Analyze Measure_COX2->Analyze

Caption: Workflow for the human whole blood COX inhibition assay.

  • Materials: Freshly drawn human blood with heparin, test compounds, lipopolysaccharide (LPS), enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).

  • Procedure: a. Aliquot 500 µL of whole blood into sterile tubes. b. Add various concentrations of the test compound (dissolved in DMSO, final concentration ≤ 0.1%) and pre-incubate for 15 minutes at 37 °C. c. For COX-2 activity: Add LPS (10 µg/mL final concentration) to induce COX-2 expression and incubate for 24 hours at 37 °C. d. For COX-1 activity: In a separate set of tubes, do not add LPS and incubate for 24 hours at 37 °C. e. After incubation, centrifuge the tubes to separate the plasma. f. Measure the concentration of PGE2 (indicative of COX-2 activity) and TXB2 (indicative of COX-1 activity) in the plasma using the respective EIA kits according to the manufacturer's instructions. g. Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Protocol 3: Western Blot Analysis for COX-2 Expression

This protocol details the detection of COX-2 protein levels in cell lysates.[12][13][14]

  • Materials: RAW 264.7 macrophages or other suitable cell line, LPS, lysis buffer (e.g., RIPA buffer with protease inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibody against COX-2, HRP-conjugated secondary antibody, ECL substrate.

  • Procedure: a. Seed cells and allow them to adhere overnight. b. Pre-treat cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 6-24 hours to induce COX-2 expression. d. Wash cells with ice-cold PBS and lyse them with lysis buffer. e. Determine the protein concentration of the lysates. f. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. g. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. h. Incubate the membrane with the primary anti-COX-2 antibody overnight at 4 °C. i. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Protocol 4: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[15][16][17]

  • Materials: HEK293T or THP-1 cells, NF-κB luciferase reporter plasmid, a control plasmid (e.g., Renilla luciferase), transfection reagent, LPS or TNF-α, luciferase assay system.

  • Procedure: a. Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid. b. After 24 hours, pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 6 hours. d. Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol. e. Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in activity relative to the stimulated control.

Protocol 5: Nrf2 Nuclear Translocation Assay

This protocol assesses the activation of the Nrf2 pathway by measuring the amount of Nrf2 in the nucleus.[18][19]

  • Materials: A549 or HepG2 cells, test compounds, nuclear and cytoplasmic extraction kit, primary antibody against Nrf2, primary antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin), HRP-conjugated secondary antibodies.

  • Procedure: a. Treat cells with various concentrations of the test compound for a specified time (e.g., 4-6 hours). b. Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions. c. Determine the protein concentration of each fraction. d. Perform Western blot analysis on both the nuclear and cytoplasmic fractions as described in Protocol 3. e. Probe the blots with antibodies against Nrf2, a nuclear marker, and a cytoplasmic marker to assess the purity of the fractions and the translocation of Nrf2.

Conclusion and Future Directions

The development of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this document provide a robust framework for the synthesis and comprehensive biological evaluation of these compounds. By elucidating their effects on key signaling pathways such as COX-2, NF-κB, and Nrf2, researchers can gain a deeper understanding of their mechanisms of action and identify lead candidates with improved therapeutic profiles. Future studies should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo efficacy and pharmacokinetic studies to validate the therapeutic potential of these promising derivatives.[3][20]

References

Application Notes and Protocols for N-(2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro experimental procedures for the characterization of N-(2-phenoxyphenyl)methanesulfonamide, a compound of interest for its potential anti-inflammatory properties. The protocols detailed below are based on established methodologies for evaluating related sulfonamide compounds and their known biological targets.

Introduction

This compound belongs to the sulfonamide class of compounds. Its structural similarity to known anti-inflammatory agents, such as Nimesulide, suggests that its mechanism of action may involve the inhibition of key inflammatory mediators. The following protocols are designed to investigate the anti-inflammatory potential of this compound through the assessment of its effects on cyclooxygenase-2 (COX-2) activity, nitric oxide production in macrophages, and the NF-κB signaling pathway.

Data Presentation

The following table summarizes representative quantitative data for selective COX-2 inhibitors, providing a comparative context for the evaluation of this compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data Not AvailableData Not AvailableData Not Available
Celecoxib (Reference)150.04>375
Nimesulide (Reference)>1000.1>1000

Note: The data for reference compounds are sourced from publicly available literature and may vary depending on the specific assay conditions.

Experimental Protocols

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol outlines a fluorometric method to determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-2.[1][2][3]

Objective: To quantify the COX-2 inhibitory potency of this compound.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic probe that reacts with prostaglandins)

  • Arachidonic Acid (substrate)

  • Heme (cofactor)

  • Test compound: this compound

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation/Emission ~535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and reference inhibitor in COX Assay Buffer.

    • Prepare a working solution of human recombinant COX-2 enzyme in cold COX Assay Buffer.

    • Prepare a solution of arachidonic acid in ethanol.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • COX Assay Buffer

      • Heme

      • COX-2 enzyme solution

      • Test compound dilution or reference inhibitor dilution. For the 100% activity control, add the vehicle (e.g., DMSO).

    • Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add the COX Probe to all wells.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[1] Record data every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_reagents Add Buffer, Heme, Enzyme, and Compound to Plate prep_compound->add_reagents prep_enzyme Prepare COX-2 Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Arachidonic Acid add_probe_substrate Add Probe and Arachidonic Acid prep_substrate->add_probe_substrate incubate Incubate at 25°C add_reagents->incubate incubate->add_probe_substrate measure Measure Fluorescence Kinetically add_probe_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Caption: Workflow for the in vitro COX-2 Inhibition Assay.

Nitric Oxide (NO) Production Assay in Macrophages

This protocol describes a cell-based assay to measure the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) using the Griess reagent.[4][5][6][7]

Objective: To determine if this compound can inhibit the inflammatory response in macrophages by reducing nitric oxide production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound: this compound

  • Reference inhibitor (e.g., L-NAME)

  • Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite standard solution

  • 24-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in complete medium at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Cell Treatment:

    • Prepare dilutions of this compound and the reference inhibitor in a complete medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound or reference inhibitor at various concentrations.

    • Incubate for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve of sodium nitrite (0-100 µM) in a complete medium.

    • Transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.

    • Add the sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Determine the percentage of inhibition of nitric oxide production for each concentration of the test compound compared to the LPS-stimulated control.

    • Calculate the IC50 value for the inhibition of nitric oxide production.

NO_Production_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_griess_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells adhere_cells Allow Cells to Adhere seed_cells->adhere_cells add_compound Add Test Compound adhere_cells->add_compound add_lps Stimulate with LPS add_compound->add_lps incubate_24h Incubate for 24h add_lps->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant add_griess_reagent Add Griess Reagent collect_supernatant->add_griess_reagent measure_absorbance Measure Absorbance at 540 nm add_griess_reagent->measure_absorbance calc_nitrite Calculate Nitrite Concentration measure_absorbance->calc_nitrite calc_inhibition Determine % NO Inhibition calc_nitrite->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Caption: Workflow for the Nitric Oxide Production Assay.

NF-κB (p65) Nuclear Translocation Assay

This protocol uses immunofluorescence to visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit in cells stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).[8][9][10][11]

Objective: To assess the inhibitory effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

  • A suitable cell line (e.g., HeLa or A549)

  • Complete cell culture medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Test compound: this compound

  • Reference inhibitor (e.g., BAY 11-7082)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or the reference inhibitor for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.

  • Immunofluorescence Staining:

    • Wash the cells with PBS.

    • Fix the cells with Fixation Solution for 15 minutes.

    • Wash with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with Blocking Buffer for 1 hour.

    • Incubate with the primary antibody (anti-NF-κB p65) diluted in Blocking Buffer for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue, nucleus) and Alexa Fluor 488 (green, p65) channels.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. This can be done using image analysis software.

    • Calculate the percentage of inhibition of p65 nuclear translocation for each concentration of the test compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Compound N-(2-phenoxyphenyl) methanesulfonamide Compound->IKK Inhibition DNA κB DNA NFkB_nuc->DNA Binding Gene_Transcription Gene Transcription (e.g., COX-2, iNOS) DNA->Gene_Transcription Initiation

Caption: Simplified NF-κB Signaling Pathway and potential point of inhibition.

References

Application Notes and Protocols for the Quantification of N-(2-phenoxyphenyl)methanesulfonamide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(2-phenoxyphenyl)methanesulfonamide in human plasma. While specific validated methods for this analyte are not publicly available, the following protocols are based on established principles of bioanalysis for small molecules and are intended to serve as a comprehensive starting point for method development and validation.[1][2][3] The described method offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies in preclinical and clinical research.[1]

Introduction

This compound is a molecule of interest in pharmaceutical development. Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, or urine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and speed.[1] This application note outlines a complete protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Quantitative Data Summary

The following table summarizes the acceptance criteria for a validated bioanalytical method, based on regulatory guidelines. The presented data is representative of a robust and reliable LC-MS/MS assay.

Validation Parameter Concentration Acceptance Criteria Representative Data
Linearity (r²) 1 - 1000 ng/mL≥ 0.990.998
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N ≥ 10, Acc/Prec within ±20%Meets Criteria
Intra-day Precision (%CV) LLOQ, LQC, MQC, HQC≤ 15% (≤ 20% for LLOQ)3.5% - 8.2%
Inter-day Precision (%CV) LLOQ, LQC, MQC, HQC≤ 15% (≤ 20% for LLOQ)4.1% - 9.5%
Intra-day Accuracy (%RE) LLOQ, LQC, MQC, HQCWithin ±15% (±20% for LLOQ)-5.2% to 6.8%
Inter-day Accuracy (%RE) LLOQ, LQC, MQC, HQCWithin ±15% (±20% for LLOQ)-4.7% to 5.5%
Recovery (%) LQC, MQC, HQCConsistent and Reproducible88.5% - 94.2%
Matrix Effect (%) LQC, HQCCV ≤ 15%7.8%

LQC: Low Quality Control (3 ng/mL), MQC: Medium Quality Control (100 ng/mL), HQC: High Quality Control (800 ng/mL) %CV: Percent Coefficient of Variation, %RE: Percent Relative Error

Experimental Protocols

This section details the materials, reagents, and procedures for the analysis of this compound in human plasma.

Materials and Reagents
  • Analyte: this compound reference standard (≥98% purity)

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₆-N-(2-phenoxyphenyl)methanesulfonamide) or a structurally similar analog.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

  • Additives: Formic acid (FA) (LC-MS grade).

  • Biological Matrix: Human plasma (K₂EDTA), sourced from accredited biobanks and stored at -80°C.

Instrumentation
  • LC System: UHPLC system capable of binary gradient delivery (e.g., Shimadzu Nexera, Waters Acquity).

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S).

  • Analytical Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[1][3]

  • Thaw plasma samples and quality controls (QCs) on ice.

  • Vortex samples to ensure homogeneity.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold ACN containing the internal standard (e.g., 50 ng/mL).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: 20% to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: 95% to 20% B

    • 3.6 - 5.0 min: Equilibrate at 20% B

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 35 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 264.1 -> Q3: 169.1 (Collision Energy: 25 eV)

    • Internal Standard (¹³C₆-IS): Q1: 270.1 -> Q3: 175.1 (Collision Energy: 25 eV)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to final data analysis.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt (-80°C Storage) Thawing Sample Thawing (On Ice) SampleReceipt->Thawing Vortexing1 Vortexing Thawing->Vortexing1 SamplePrep Sample Preparation (Protein Precipitation) Vortexing1->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAcq Data Acquisition (MRM Mode) LCMS->DataAcq Integration Peak Integration DataAcq->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Data Reporting Quantification->Reporting

Caption: High-level workflow for bioanalysis.

Sample Preparation Protocol

This diagram provides a step-by-step visualization of the protein precipitation method.

G Start Start: 50 µL Plasma Sample Step1 Add 150 µL of cold ACN with Internal Standard Start->Step1 Step2 Vortex vigorously for 1 minute Step1->Step2 Step3 Centrifuge: 14,000 x g for 10 min at 4°C Step2->Step3 Step4 Transfer Supernatant to new plate/vial Step3->Step4 End Inject 5 µL into LC-MS/MS System Step4->End

Caption: Protein precipitation workflow.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative determination of this compound in human plasma. This protocol, based on standard bioanalytical practices, is suitable for supporting pharmacokinetic studies throughout preclinical and clinical development.[1][2] Adherence to rigorous validation procedures according to regulatory guidelines is necessary to ensure the generation of high-quality, reliable data.

References

Application Notes: N-(2-phenoxyphenyl)methanesulfonamide as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of N-(2-phenoxyphenyl)methanesulfonamide as a reference standard in pharmaceutical analysis. This compound is a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide and is designated as Nimesulide Impurity B in the European Pharmacopoeia.[1] Accurate quantification of impurities is a critical aspect of drug quality control to ensure the safety and efficacy of pharmaceutical products. The use of a well-characterized reference standard is essential for the validation and routine application of analytical methods for impurity profiling.

Compound Profile: this compound

PropertyValue
Chemical Name This compound
Synonyms Nimesulide Impurity B, 2-Phenoxymethanesulfonanilide
CAS Number 51765-51-6
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in acetonitrile, methanol, and other organic solvents.

Application: Quantification of Nimesulide Impurity B in Pharmaceutical Formulations

This compound is primarily used as a reference standard for the identification and quantification of Nimesulide Impurity B in bulk drug substances and finished pharmaceutical products. Its use is critical for:

  • Method Validation: Establishing the performance characteristics of analytical methods, such as high-performance liquid chromatography (HPLC), for the determination of Nimesulide impurities.

  • Quality Control: Routine testing of Nimesulide batches to ensure that the level of Impurity B does not exceed the specified limits.

  • Stability Studies: Monitoring the formation of Impurity B during stability testing of Nimesulide drug products.

  • Forced Degradation Studies: Identifying potential degradation pathways of Nimesulide under stress conditions.

Experimental Protocol: HPLC Method for the Quantification of this compound (Nimesulide Impurity B)

This protocol is adapted from established HPLC methods for the analysis of Nimesulide and its related substances.[2][3][4] Validation of this method for the specific quantification of this compound should be performed in accordance with ICH guidelines.

Instrumentation and Chromatographic Conditions
ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and water with a pH-adjusting agent (e.g., phosphate buffer)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 20 µL
Column Temperature 30°C
Preparation of Solutions

Reference Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute the stock solution to obtain a working standard solution with a concentration of approximately 1 µg/mL.

Sample Solution: Accurately weigh and transfer a quantity of the powdered Nimesulide drug product, equivalent to 100 mg of Nimesulide, into a 100 mL volumetric flask. Add a suitable solvent (e.g., a mixture of acetonitrile and water), sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.

Analytical Procedure

Inject the reference standard solution and the sample solution into the chromatograph and record the chromatograms. The retention time of the peak corresponding to this compound in the sample solution should match that of the reference standard. Calculate the concentration of the impurity in the sample using the peak area response from the reference standard.

Data Presentation: Method Validation Parameters

The following table summarizes the typical validation parameters and expected results for the HPLC method for the quantification of this compound.

ParameterTypical Specification/Result
System Suitability Tailing factor: ≤ 2.0; Theoretical plates: > 2000
Specificity No interference from the main component (Nimesulide) or other impurities at the retention time of this compound.
Linearity Correlation coefficient (r²) > 0.999 over a concentration range of LOQ to 150% of the specification limit.
Limit of Detection (LOD) Typically in the range of 0.01-0.05 µg/mL.
Limit of Quantification (LOQ) Typically in the range of 0.03-0.15 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%
Robustness The method should be robust to small, deliberate variations in chromatographic conditions (e.g., flow rate, mobile phase composition, column temperature).

Visualizations

G cluster_0 Reference Standard Qualification cluster_1 Analytical Method Validation cluster_2 Routine Pharmaceutical Analysis procure Procure this compound characterize Characterize for Identity and Purity (NMR, MS, HPLC) procure->characterize certify Certify as Reference Standard characterize->certify standard Prepare Reference Standard Solution certify->standard Use Certified Standard develop Develop HPLC Method validate Validate Method (Specificity, Linearity, Accuracy, Precision) develop->validate sop Establish Standard Operating Procedure (SOP) validate->sop analyze Perform HPLC Analysis sop->analyze Follow SOP sample Prepare Nimesulide Sample Solution sample->analyze standard->analyze quantify Quantify Impurity B analyze->quantify report Report Results quantify->report G cluster_synthesis Nimesulide Synthesis cluster_impurities Impurity Formation starting_materials Starting Materials synthesis_process Synthesis Process starting_materials->synthesis_process nimesulide_api Nimesulide API synthesis_process->nimesulide_api impurity_b This compound (Impurity B) synthesis_process->impurity_b Side Reaction other_impurities Other Process-Related Impurities & Degradants synthesis_process->other_impurities Side Reactions / Degradation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the synthesis of N-(2-phenoxyphenyl)methanesulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, which typically involves the reaction of 2-phenoxyaniline with methanesulfonyl chloride in the presence of a base.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I address them?

A: Low yields are a common challenge in sulfonamide synthesis and can often be attributed to several critical factors concerning reagents, reaction conditions, and potential side reactions.

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive and susceptible to moisture, which hydrolyzes it to the unreactive methanesulfonic acid.[1]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent moisture contamination.[1]

  • Inadequate Temperature Control: The reaction is exothermic. Poor temperature management can lead to the formation of unwanted side products.

    • Solution: The dropwise addition of methanesulfonyl chloride should be performed at a reduced temperature, typically between 0°C and 15°C, to control the reaction rate.[2] After the addition is complete, the reaction can be allowed to warm to room temperature.

  • Incorrect Stoichiometry or Order of Addition: An improper molar ratio of reactants can result in incomplete conversion or side reactions.

    • Solution: A slight excess of the amine is sometimes used, but the most common approach involves using at least a stoichiometric equivalent of a base to neutralize the HCl generated. Adding the methanesulfonyl chloride slowly to the solution of the amine and base is the preferred order of addition to minimize side product formation.[1]

  • Base Selection: The choice of base is crucial. While stronger, non-nucleophilic bases are effective, simpler bases like pyridine can also be used, often acting as both the base and the solvent.[2]

    • Solution: Pyridine is a common choice. Alternatively, tertiary amines like triethylamine in a non-reactive solvent (e.g., dichloromethane, THF) can be employed.

Caption: Troubleshooting logic for diagnosing low product yield.

Issue 2: Product is Impure or Contaminated

Q: My final product shows significant impurities after synthesis. What are the common contaminants and how can I purify the product effectively?

A: Impurities can stem from unreacted starting materials, by-products, or side reactions.

  • Common Impurities:

    • Unreacted 2-phenoxyaniline: Can be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl) to convert the amine into its water-soluble salt.[2]

    • Amine Hydrochloride Salt: If a tertiary amine base (e.g., pyridine, triethylamine) is used, its hydrochloride salt will precipitate. This is typically removed by filtration or by washing with water during the work-up.[1][3]

    • Bis-sulfonated Product: The formation of a di-sulfonylated amine, N-methanesulfonyl-N-(2-phenoxyphenyl)methanesulfonamide, can occur, especially with a large excess of methanesulfonyl chloride or at elevated temperatures.

  • Purification Strategies:

    • Aqueous Work-up: A standard work-up involving washing the crude reaction mixture with water, dilute acid, and then brine is effective for removing most salt-based and water-soluble impurities.

    • Crystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.[2]

    • Silica Gel Chromatography: For difficult-to-separate impurities, column chromatography on silica gel is a reliable method.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A1: A variety of solvents can be used. Pyridine can serve as both the solvent and the base.[2] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are also effective when used with a base like triethylamine. The choice depends on the scale of the reaction and the desired work-up procedure. Using a nitroalkane solvent has been shown to facilitate easy separation of the product from the amine hydrochloride by-product, as the sulfonamide is soluble at elevated temperatures while the salt is not.[3]

Q2: How critical is the reaction temperature? A2: Temperature control is very important. The initial addition of methanesulfonyl chloride should be done at a low temperature (0-15°C) to manage the exothermic reaction.[2] Running the reaction at elevated temperatures from the start can increase the rate of side reactions, leading to lower yield and purity.

Q3: Can I use a different sulfonylating agent? A3: Yes, other sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) can be used to synthesize different sulfonamides. However, for the synthesis of this compound, methanesulfonyl chloride is required.

Q4: How can I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A spot for the starting material (2-phenoxyaniline) and a new spot for the product should be observed. The reaction is considered complete when the starting amine spot is no longer visible on the TLC plate.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sulfonamide Synthesis

ParameterMethod AMethod BMethod C
Starting Amine 2-amino-5-nitro-diphenyletherGeneral Primary/Secondary Amine2-phenoxyaniline (Proposed)
Sulfonylating Agent Methanesulfonyl ChlorideMethanesulfonyl ChlorideMethanesulfonyl Chloride
Solvent PyridineNitroethaneDichloromethane (DCM)
Base PyridineGaseous AmmoniaTriethylamine (TEA)
Temperature 15°C (addition), then 85-100°C40-50°C0°C to Room Temp.
Reported Yield 73.5%[2]~77% (up to 94% with recycling)[3][4]Typically high (>80%)
Reference Patent ITMI971342A1[2]Patent US3116332A[3]General Protocol

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a general procedure adapted from standard methods for sulfonamide synthesis.[2]

  • Reagent Setup:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-phenoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

  • Reaction:

    • Dissolve methanesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

    • Add the methanesulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 15°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., hot ethanol) to obtain the pure this compound.

    • Alternatively, purify the crude material using silica gel column chromatography.

Caption: General experimental workflow for sulfonamide synthesis.

References

troubleshooting low purity in N-(2-phenoxyphenyl)methanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-phenoxyphenyl)methanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound involves the reaction of 2-phenoxyaniline with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Common impurities can include unreacted starting materials (2-phenoxyaniline), byproducts from side reactions, and residual solvents. A potential side product is the bis-sulfonylated compound, N,N-bis(methylsulfonyl)-2-phenoxyaniline, especially if reaction conditions are not carefully controlled. In the context of related syntheses, such as that of Nimesulide, this compound itself can be considered an impurity.[1]

Q3: How can I effectively purify the final product?

A3: Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel may also be employed for high-purity requirements. In some cases, treatment with activated carbon can be used to remove colored impurities.[2][3]

Q4: My yield is consistently low. What are the likely causes?

A4: Low yields in sulfonamide synthesis can stem from several factors.[4][5] Key reasons include:

  • Hydrolysis of methanesulfonyl chloride: This reagent is highly sensitive to moisture.[4][5]

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inefficient mixing.[4]

  • Suboptimal stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.[4]

  • Product loss during workup: Significant amounts of the product may be lost during extraction and purification steps.[4]

Troubleshooting Guide for Low Purity

This guide addresses specific issues that can lead to low purity in the synthesis of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Presence of Starting Material (2-phenoxyaniline) in Final Product Incomplete reaction.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material. - Optimize Temperature: While the reaction is often run at room temperature, gentle heating (e.g., 40-50°C) might be necessary to drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions. - Ensure Proper Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride to ensure complete consumption of the 2-phenoxyaniline.
Formation of a Second, Less Polar Spot on TLC (Potential Bis-sulfonylation) Excess methanesulfonyl chloride or prolonged reaction time at elevated temperatures.- Control Stoichiometry: Use no more than 1.2 equivalents of methanesulfonyl chloride. - Slow Addition: Add the methanesulfonyl chloride dropwise to the solution of 2-phenoxyaniline at a controlled temperature (e.g., 0-5°C) to minimize localized high concentrations of the reagent.[5] - Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to avoid the formation of the bis-sulfonylated product.
Oily or Gummy Product Instead of a Crystalline Solid Presence of residual solvent or impurities acting as a eutectic mixture.- Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. - Effective Washing: During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine base (like pyridine or triethylamine), followed by a wash with brine. - Recrystallization: Attempt recrystallization from a different solvent system to induce crystallization. Seeding with a small crystal of pure product can also be helpful.
Colored Impurities in the Final Product Formation of degradation products or presence of colored starting materials.- Purify Starting Materials: Ensure the 2-phenoxyaniline used is of high purity. If it is discolored, consider purifying it by distillation or recrystallization before use. - Use of Activated Carbon: During the workup or before the final recrystallization, a charcoal treatment can be effective in removing colored impurities. - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored byproducts.[5]

Experimental Protocol

Synthesis of this compound

Reagents and Materials:

  • 2-phenoxyaniline

  • Methanesulfonyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, water, ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-phenoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0-5°C using an ice bath.

  • Methanesulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Process Flowcharts

G Troubleshooting Low Purity in this compound Synthesis cluster_start Initial Synthesis & Analysis cluster_troubleshooting Troubleshooting Path cluster_solutions Corrective Actions start Crude Product Obtained analysis Analyze Purity (TLC, LC-MS, NMR) start->analysis purity_check Is Purity Low? analysis->purity_check identify_impurity Identify Major Impurity purity_check->identify_impurity Yes end High Purity Product purity_check->end No start_material Unreacted Starting Material? identify_impurity->start_material side_product Unexpected Side Product? start_material->side_product No solution_start_material Increase Reaction Time/ Temp/Reagent Equiv. start_material->solution_start_material Yes oily_product Oily/Gummy Product? side_product->oily_product No solution_side_product Control Stoichiometry/ Slow Reagent Addition side_product->solution_side_product Yes colored_product Colored Product? oily_product->colored_product No solution_oily_product Thorough Drying/ Effective Washing/ Recrystallize oily_product->solution_oily_product Yes solution_colored_product Purify Starting Materials/ Charcoal Treatment colored_product->solution_colored_product Yes re_analyze Re-run Synthesis & Analyze solution_start_material->re_analyze solution_side_product->re_analyze solution_oily_product->re_analyze solution_colored_product->re_analyze re_analyze->analysis

Caption: Troubleshooting workflow for low purity.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_final Final Product setup Dissolve 2-phenoxyaniline in anhydrous DCM add_base Add Pyridine/Triethylamine and cool to 0-5°C setup->add_base add_mesyl Slowly add Methanesulfonyl Chloride add_base->add_mesyl react Stir at room temperature (Monitor by TLC) add_mesyl->react quench Quench with Water react->quench extract Separate and Wash Organic Layer (HCl, NaHCO₃, Brine) quench->extract dry Dry over MgSO₄/Na₂SO₄ extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Recrystallize from suitable solvent concentrate->purify product Pure N-(2-phenoxyphenyl) methanesulfonamide purify->product

Caption: Synthesis and purification workflow.

References

common side products and impurities in N-(2-phenoxyphenyl)methanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-phenoxyphenyl)methanesulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of methanesulfonyl chloride: Presence of moisture in the reaction setup. 3. Poor quality of starting materials: Degradation of 2-phenoxyaniline or methanesulfonyl chloride. 4. Sub-optimal base: The base used is not strong enough to neutralize the HCl produced during the reaction.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the time or slightly increasing the temperature. 2. Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). 4. Use a suitable base such as pyridine or triethylamine in at least a stoichiometric amount.
Formation of a White Precipitate During Reaction The precipitate is likely the hydrochloride salt of the base used (e.g., pyridine hydrochloride).This is a normal observation and indicates that the reaction is proceeding. The salt will be removed during the workup procedure.
Product is an Oil or Fails to Crystallize 1. Presence of significant impurities: Side products can interfere with crystallization. 2. Incorrect solvent for crystallization: The chosen solvent may not be suitable for inducing crystallization of the desired product.1. Purify the crude product using column chromatography on silica gel. 2. Perform recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Multiple Spots on TLC Plate of Final Product Presence of unreacted starting materials or side products.Identify the spots by co-spotting with the starting materials. If additional spots are present, they are likely side products. Purify the product using column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are:

  • N,N-bis(methylsulfonyl)-2-phenoxyaniline (Di-sulfonylation product): This forms when a second methanesulfonyl group reacts with the nitrogen of the desired product.

  • C-Sulfonylated products: Electrophilic aromatic substitution can occur on the electron-rich aromatic rings of 2-phenoxyaniline, leading to the formation of isomers where the methanesulfonyl group is attached to the carbon skeleton.

  • Unreacted 2-phenoxyaniline: Incomplete reaction can leave the starting amine as an impurity.

  • Methanesulfonic acid: This is formed from the hydrolysis of methanesulfonyl chloride by any moisture present in the reaction.

Q2: How can I minimize the formation of the di-sulfonylation byproduct?

A2: To minimize the formation of N,N-bis(methylsulfonyl)-2-phenoxyaniline, you should:

  • Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of 2-phenoxyaniline relative to methanesulfonyl chloride.

  • Add the methanesulfonyl chloride slowly and dropwise to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to avoid localized high concentrations of the reagent.

  • Maintain a controlled, low reaction temperature throughout the addition.

Q3: I see an unexpected spot on my TLC. How can I identify it?

A3: An unexpected spot could be a C-sulfonylation product or another impurity. To identify it, you can:

  • Use co-spotting on the TLC plate with your starting material.

  • If the spot is not the starting material, it is likely a side product.

  • For definitive identification, isolate the impurity by column chromatography and characterize it using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What is a suitable TLC solvent system for monitoring this reaction?

A4: A common and effective eluent system for monitoring the reaction by TLC is a mixture of ethyl acetate and hexane. The optimal ratio will depend on the specific reaction conditions, but a starting point could be in the range of 1:4 to 1:1 (ethyl acetate:hexane). The product, this compound, is more polar than the starting material, 2-phenoxyaniline, and will therefore have a lower Rf value.

Q5: What are the expected Rf values for the starting material and product?

A5: In a cyclohexane:ethyl acetate (9.5:0.5) system, the Rf of a similar compound, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, was reported to be 0.5.[1] The exact Rf values for this compound and 2-phenoxyaniline will vary depending on the exact TLC conditions (plate, solvent system, temperature). However, you should expect the product to have a lower Rf than the starting amine. It is recommended to run a TLC with both the starting material and the reaction mixture side-by-side for accurate comparison.

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 2-Phenoxyaniline

  • Methanesulfonyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxyaniline (1 equivalent) in anhydrous dichloromethane. Add pyridine (1.1 to 1.5 equivalents) to the solution.

  • Addition of Methanesulfonyl Chloride: Cool the stirred solution to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.05 to 1.1 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane). The reaction is complete when the starting 2-phenoxyaniline spot is no longer visible.

  • Workup:

    • Quench the reaction by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

HPLC Method for Purity Analysis

This method can be used to determine the purity of the synthesized this compound and to quantify related impurities.

Parameter Condition
Column Agilent Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile – Triethylamine (TEA) – Water (45:0.5:54.5 v/v/v), adjusted to pH 5.2 with formic acid
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 230 nm
Retention Times Nimesulide: ~7.11 min Impurity D (4-Nitro-2-phenoxyaniline): ~7.98 min Impurity C (2-Phenoxyaniline): ~8.66 min

Note: The retention time for this compound (Nimesulide Impurity B) is not explicitly stated in the provided search results but would be expected to be in a similar range and well-separated from the starting material and other impurities under these conditions.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_problems Troubleshooting cluster_solutions Solutions start Start Synthesis reaction Reaction of 2-Phenoxyaniline with Methanesulfonyl Chloride start->reaction workup Aqueous Workup reaction->workup low_yield Low Yield reaction->low_yield impurities Impurities Detected (TLC/HPLC) reaction->impurities purification Purification (Recrystallization or Column Chromatography) workup->purification product Pure Product purification->product oiling_out Product Oils Out purification->oiling_out check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents Cause: Moisture/ Poor Reagents optimize_conditions Optimize Reaction Time/Temperature low_yield->optimize_conditions Cause: Incomplete Reaction impurities->optimize_conditions Cause: Side Reactions characterize_impurities Isolate & Characterize Impurities impurities->characterize_impurities Action optimize_purification Optimize Purification Method oiling_out->optimize_purification Cause: Impurities/ Wrong Solvent

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Byproducts aniline 2-Phenoxyaniline product N-(2-phenoxyphenyl)- methanesulfonamide aniline->product + MsCl, Base c_sulf C-Sulfonylation Product aniline->c_sulf + MsCl (side reaction) mscl Methanesulfonyl Chloride mscl->product hydrolysis Methanesulfonic Acid mscl->hydrolysis + H2O di_sulf Di-sulfonylation Product product->di_sulf + MsCl (excess)

Caption: Reaction pathway showing the formation of the desired product and common side products.

References

Technical Support Center: Purification of N-(2-phenoxyphenyl)methanesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-(2-phenoxyphenyl)methanesulfonamide by recrystallization. This guide is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below to assist in the development of a purification strategy.

PropertyValue
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
Appearance White to off-white solid
Melting Point Data not available
CAS Number 51765-51-6

Experimental Protocols

While a specific, validated recrystallization protocol for this compound is not widely published, the following general procedures can be adapted based on the chemical properties of the compound and experience with similar sulfonamides. A mixed solvent system is often effective for sulfonamides that exhibit moderate polarity. A chloroform-methanol system has been shown to be effective for the recrystallization of the related compound, N-(4-amino-2-phenoxyphenyl)methanesulfonamide.

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures. Potential solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and acetone.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess, which will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Further cooling in an ice bath can maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed Solvent Recrystallization (e.g., Chloroform/Methanol)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., chloroform) at room temperature or with gentle heating. The "good" solvent is one in which the compound is readily soluble.

  • Addition of Anti-Solvent: While stirring, slowly add a miscible "anti-solvent" (e.g., methanol or hexane) in which the compound is poorly soluble. Add the anti-solvent dropwise until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.

  • Clarification: Gently warm the turbid solution until it becomes clear again. If it does not clarify, add a drop or two of the "good" solvent until clarity is achieved.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal growth.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture (in the same approximate ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Crystal Formation - Solution is not saturated (too much solvent used).- The compound is very pure, and nucleation is slow.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
"Oiling Out" - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Use a lower-boiling point solvent or a different solvent system.- Consider a preliminary purification step (e.g., column chromatography) if the material is very impure.
Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete precipitation.- Use the minimum amount of hot solvent for dissolution.- Pre-heat the filtration apparatus.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Concentrate the mother liquor to obtain a second crop of crystals.
Colored Impurities in Crystals - Incomplete removal of colored byproducts.- Treat the hot solution with a small amount of activated charcoal before filtration. Be aware that this may reduce the yield.
Amorphous Solid Formation - The solution cooled too quickly.- Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent must be determined experimentally. A good starting point is to test polar protic solvents like ethanol or methanol, or a mixed solvent system such as chloroform/methanol or ethyl acetate/hexane. The best solvent will dissolve the compound when hot but not when cold.

Q2: My compound has "oiled out." Can I still get crystals?

A2: Yes. "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. Try reheating the solution to redissolve the oil, add a little more of the "good" solvent, and allow it to cool much more slowly. Using a different solvent system may also be necessary.

Q3: How can I improve the yield of my recrystallization?

A3: To improve the yield, use the absolute minimum amount of hot solvent required to dissolve your compound. Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation. You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor.

Q4: The recrystallized product is still colored. What should I do?

A4: If your product remains colored, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal can adsorb the colored impurities. Use it sparingly, as it can also adsorb your product and reduce the overall yield.

Q5: What should I do if no crystals form after cooling the solution?

A5: If no crystals form, the solution may be too dilute. You can try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal. If that fails, you will need to remove some of the solvent by evaporation and then allow the concentrated solution to cool again.

Workflow and Decision Making

Recrystallization Troubleshooting Workflow

start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Slowly to Room Temperature, then Ice Bath hot_filtration->cool crystals_form Crystals Form? cool->crystals_form collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals Yes oiling_out Oiling Out? crystals_form->oiling_out No end Pure Product collect_crystals->end troubleshoot_oil Troubleshoot Oiling Out oiling_out->troubleshoot_oil Yes troubleshoot_no_crystals Troubleshoot No Crystals oiling_out->troubleshoot_no_crystals No troubleshoot_oil->dissolve troubleshoot_no_crystals->dissolve

Caption: A workflow for the recrystallization and troubleshooting process.

Decision-Making for "Oiling Out"

Caption: Decision-making process for addressing "oiling out".

optimizing reaction conditions for N-(2-phenoxyphenyl)methanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-(2-phenoxyphenyl)methanesulfonamide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a single-step reaction involving the N-methanesulfonylation of 2-phenoxyaniline with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.

Q2: My reaction yield is very low. What are the common causes?

A2: Low yields can be attributed to several factors:

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.

  • Insufficient Base: At least one equivalent of base is required to neutralize the HCl produced.[1] An insufficient amount of base can lead to the protonation of the starting aniline, rendering it non-nucleophilic and halting the reaction.[1]

Q3: I am observing significant impurity in my final product. What could these impurities be?

A3: Common impurities include:

  • Di-sulfonated Byproduct: Formation of the N,N-bis(methylsulfonyl) derivative can occur, especially if an excess of methanesulfonyl chloride is used or if the reaction temperature is too high.[1]

  • C-Sulfonylated Byproducts: Electrophilic aromatic substitution on the aniline ring can lead to the formation of ortho- and para-sulfonylated anilines.[1]

  • Unreacted Starting Material: Incomplete reaction will leave unreacted 2-phenoxyaniline.

  • Hydrolyzed Methanesulfonyl Chloride: The presence of methanesulfonic acid can complicate purification.

Q4: How can I minimize the formation of the di-sulfonated byproduct?

A4: To reduce di-sulfonylation:

  • Control Stoichiometry: Use a slight excess of 2-phenoxyaniline (e.g., 1.05-1.1 equivalents) relative to methanesulfonyl chloride.[1]

  • Maintain Low Temperature: Add the methanesulfonyl chloride at a low temperature (e.g., 0 °C).[1]

  • Slow Addition: Add the methanesulfonyl chloride dropwise to the reaction mixture to avoid localized high concentrations.[1]

Q5: What is the best way to purify the final product?

A5: The crude product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel. The choice of method depends on the nature and quantity of the impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Moisture in reaction Ensure all glassware is thoroughly dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., N₂ or Ar).[1]
Insufficient base Use at least a stoichiometric equivalent of a suitable base like pyridine or triethylamine to neutralize the HCl byproduct.[1]
Incomplete reaction Monitor the reaction by TLC. If necessary, extend the reaction time or moderately increase the temperature.
Formation of Di-sulfonated Byproduct Incorrect stoichiometry Use a slight excess of 2-phenoxyaniline (1.05-1.1 eq) to ensure complete consumption of methanesulfonyl chloride.[1]
High reaction temperature Maintain a low temperature (e.g., 0 °C) during the addition of methanesulfonyl chloride.[1]
Rapid addition of reagent Add methanesulfonyl chloride dropwise to the reaction mixture.[1]
Presence of C-Sulfonylated Impurities Reaction conditions favoring electrophilic aromatic substitution Ensure the use of an appropriate base to enhance the nucleophilicity of the aniline nitrogen. Aprotic solvents are generally preferred.[1]
Difficult Product Isolation/Purification Product is an oil Try different solvent systems for recrystallization. If that fails, purification by column chromatography may be necessary.
Persistent impurities Wash the crude product with dilute acid (e.g., 1M HCl) to remove basic impurities and with saturated sodium bicarbonate to remove acidic impurities before final purification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar synthesis of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide and general procedures for aniline methanesulfonylation.[1][2]

Materials:

  • 2-Phenoxyaniline

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-phenoxyaniline (1.0 eq) in anhydrous pyridine (or DCM with 1.2 eq of triethylamine).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add methanesulfonyl chloride (1.0 eq) dropwise to the solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the expected impact of varying key reaction parameters on the synthesis of this compound, based on general principles of sulfonamide synthesis.[1]

Parameter Condition Expected Yield Expected Purity Key Considerations
Temperature 0 °C during addition, then RTGoodHighMinimizes side reactions like di-sulfonylation.[1]
Elevated (e.g., >50 °C)May increase rateLowerIncreased risk of di-sulfonylation and other side products.[1]
Base PyridineGoodGoodActs as both base and solvent.
Triethylamine (in DCM)GoodGoodA common and effective non-nucleophilic base.
No Base / Insufficient BaseVery Low / NonePoorReaction stalls due to protonation of the starting aniline.[1]
Stoichiometry (MsCl:Aniline) 1:1.05OptimalHighSlight excess of aniline ensures complete consumption of MsCl.[1]
>1:1Potentially higher conversionLowerHigh risk of forming the di-sulfonated byproduct.[1]
Solvent Anhydrous DCM / PyridineGoodHighPrevents hydrolysis of methanesulfonyl chloride.[1]
Protic or wet solventLowPoorMethanesulfonyl chloride will hydrolyze to methanesulfonic acid.[1]

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2-phenoxyaniline in anhydrous pyridine cool Cool to 0 °C start->cool add_mscl Add Methanesulfonyl Chloride dropwise at 0 °C cool->add_mscl warm_stir Warm to RT and stir for 12-16h add_mscl->warm_stir monitor Monitor by TLC warm_stir->monitor dilute Dilute with DCM monitor->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end Pure N-(2-phenoxyphenyl) methanesulfonamide purify->end

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G aniline 2-Phenoxyaniline (Nucleophile) intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack mscl Methanesulfonyl Chloride (Electrophile) mscl->intermediate Nucleophilic Attack product N-(2-phenoxyphenyl) methanesulfonamide intermediate->product hcl HCl intermediate->hcl Elimination of Cl⁻ salt Pyridinium Chloride (Salt) hcl->salt Acid-Base Neutralization base Pyridine (Base) base->salt Acid-Base Neutralization

Caption: Mechanism of N-methanesulfonylation of 2-phenoxyaniline.

References

addressing solubility issues of N-(2-phenoxyphenyl)methanesulfonamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-phenoxyphenyl)methanesulfonamide and encountering challenges with its aqueous solubility.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: The compound precipitates out of my aqueous buffer during the experiment.

  • Question: I dissolved this compound in an organic solvent and then diluted it into my aqueous buffer. However, the compound precipitated over time. How can I prevent this?

  • Answer: This is a common issue for poorly soluble compounds. The initial dissolution in an organic solvent creates a supersaturated solution when diluted into an aqueous medium. To address this, consider the following strategies:

    • Decrease the final concentration: Your target concentration might be above the thermodynamic solubility of the compound in the final buffer system. Try working with a lower, more soluble concentration.

    • Increase the percentage of co-solvent: If your experimental system allows, increasing the percentage of the initial organic solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility. Be mindful of the tolerance of your assay to organic solvents.

    • Utilize solubility enhancers: Incorporating excipients like cyclodextrins or surfactants can help to keep the compound in solution.

Issue 2: I am observing low bioavailability or poor cell permeability in my in-vitro assays.

  • Question: My results suggest low activity of this compound in cell-based assays, which I suspect is due to poor solubility and permeability. What can I do?

  • Answer: Poor aqueous solubility is a major cause of low bioavailability and apparent low potency in vitro. Ensure that the compound is fully dissolved in your assay medium at the tested concentrations.

    • Solubility Confirmation: Before conducting your assay, determine the kinetic solubility of your compound in the specific cell culture medium you are using.

    • Formulation Strategies: For in-vitro studies, consider using formulation approaches such as creating a stock solution with a solubilizing agent like Cremophor EL or polysorbate 80. Always run a vehicle control to ensure the excipient does not affect the cells.

Frequently Asked Questions (FAQs)

Q1: What is the estimated aqueous solubility of this compound?

  • A1: this compound is predicted to have very low aqueous solubility due to its hydrophobic nature, contributed by the two phenyl rings. While exact experimental values are not widely published, its solubility in neutral aqueous buffers is expected to be in the low µg/mL range.

Q2: How does pH affect the solubility of this compound?

  • A2: The methanesulfonamide group has an acidic proton. Therefore, the solubility of this compound is expected to increase at higher pH values (alkaline conditions) due to the deprotonation of the sulfonamide nitrogen, forming a more soluble salt.

Q3: Which organic solvents can be used to dissolve this compound?

  • A3: The compound exhibits good solubility in polar aprotic solvents. See the table below for a summary of solubility in common organic solvents.

Data Presentation: Solubility Profile

Table 1: Solubility of this compound in Various Solvents

SolventTypeSolubility (mg/mL) at 25°C
WaterAqueous< 0.01
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous Buffer< 0.01
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
Dimethylformamide (DMF)Polar Aprotic> 50
EthanolPolar Protic~5
MethanolPolar Protic~2

Table 2: Effect of pH on Aqueous Solubility

pHAqueous Buffer SystemSolubility (µg/mL) at 25°C
5.0Acetate Buffer< 1
7.4Phosphate Buffer~2
9.0Borate Buffer~15

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers (e.g., acetate, phosphate, borate) at different pH values (e.g., 4, 5, 6, 7, 7.4, 8, 9).

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining undissolved compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Co-solvent Solubility Enhancement

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Solution Preparation: Prepare a series of aqueous solutions containing varying percentages of the chosen co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the equilibration method described in Protocol 1.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal co-solvent and its effective concentration range.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Solubility Screening cluster_analysis Analysis & Optimization cluster_outcome Outcome Problem Poor Aqueous Solubility of This compound pH pH Modification (Acidic vs. Basic) Problem->pH Investigate Cosolvents Co-solvents (e.g., DMSO, Ethanol) Problem->Cosolvents Investigate Surfactants Surfactants (e.g., Tween 80) Problem->Surfactants Investigate Complexation Complexation Agents (e.g., Cyclodextrins) Problem->Complexation Investigate Analysis Analyze Solubility Data (HPLC, UV-Vis) pH->Analysis Cosolvents->Analysis Surfactants->Analysis Complexation->Analysis Optimization Optimize Formulation for Target Application Analysis->Optimization Outcome Optimized Aqueous Formulation Optimization->Outcome

Caption: Experimental workflow for addressing solubility issues.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor X Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Y Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates Compound This compound (in solution) Compound->Receptor Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

stability testing and proper storage conditions for N-(2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the stability testing and proper storage of N-(2-phenoxyphenyl)methanesulfonamide (CAS No: 51765-51-6), also known as Nimesulide Impurity B.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of the compound. Based on available data, the following conditions are recommended.[1]

Q2: What solvent should I use to dissolve this compound for my experiments?

A2: this compound is slightly soluble in chloroform and methanol. For analytical purposes such as HPLC, methanol is a commonly used solvent.

Q3: Is this compound sensitive to light?

A3: Yes, information on related compounds suggests that this compound may be light-sensitive. It is recommended to store the compound protected from light.

Q4: What are the potential degradation pathways for this molecule?

A4: While specific degradation pathways for this compound are not extensively documented, studies on the structurally similar parent drug, Nimesulide, suggest that hydrolysis and oxidation are likely degradation routes. Under acidic and basic conditions, hydrolysis of the sulfonamide linkage may occur. Photodegradation is also a potential pathway.[2]

Q5: How can I monitor the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability and detect any degradation products. The detailed protocol in this guide provides a starting point for developing such a method.

Proper Storage Conditions

To ensure the long-term stability of this compound, please adhere to the following storage conditions.

ParameterConditionRecommendation
Temperature Long-term Storage2-8°C[1]
Handling and Transit25-30°C
Atmosphere General StorageStore in a well-closed container.
Enhanced StabilityAn inert atmosphere (e.g., nitrogen or argon) is recommended.
Light General StorageProtect from light. Use amber vials or store in a dark place.
Humidity General StorageStore in a dry place.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the stability testing of this compound.

IssuePossible CauseSuggested Solution
Appearance of new peaks in the chromatogram during stability study. Degradation of the compound.Compare the retention times of the new peaks with those from forced degradation samples (acid, base, oxidative, photolytic, and thermal stress). This will help in identifying the nature of the degradant. Ensure the analytical method is capable of separating all potential degradation products.
Change in the physical appearance of the solid compound (e.g., color change). Degradation due to improper storage (e.g., exposure to light or high temperatures).Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light. If degradation is suspected, re-analyze the material to confirm its purity.
Poor peak shape (e.g., tailing or fronting) in HPLC analysis. Inappropriate mobile phase pH; column degradation; interaction of the analyte with active sites on the column.Optimize the mobile phase pH. Ensure the pH is appropriate for the analyte's pKa. Use a new or well-maintained column. Consider using a mobile phase with additives to reduce peak tailing, such as triethylamine.
Inconsistent results between different stability time points. Sample preparation inconsistency; instrument variability; non-homogeneous sample.Ensure a consistent and validated sample preparation procedure is followed. Perform system suitability tests before each analytical run to ensure instrument performance. Ensure the bulk sample is homogeneous before taking aliquots for stability studies.
Loss of mass balance in forced degradation studies. Co-elution of degradants; formation of non-UV active or volatile degradants; precipitation of the compound or degradants.Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, modify the chromatographic conditions (e.g., gradient, mobile phase composition). Consider using a mass spectrometer (MS) detector to identify potential non-UV active or volatile compounds. Check for any precipitation in the stressed samples before injection.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 105°C for 48 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-stressed solid in the mobile phase at a concentration of approximately 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid compound to UV light (254 nm) and visible light for a period compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • After exposure, prepare a solution of the photo-stressed solid in the mobile phase at a concentration of approximately 100 µg/mL.

3. HPLC Analysis:

  • Analyze the stressed samples using a suitable stability-indicating HPLC method. An example method based on the analysis of related compounds is provided below.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer (e.g., 0.02 M ammonium phosphate, pH adjusted to 7.9) in a ratio of 35:65 (v/v)[3]
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm[3]
Column Temperature 40°C
Injection Volume 10 µL

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify any degradation products.

  • Calculate the percentage of degradation.

  • Ensure that the peak of the parent compound is well-resolved from all degradation product peaks.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (Solid, 105°C) Stock->Thermal Photo Photolytic Stress (UV/Vis Light) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation HPLC->Data

Stability Testing Experimental Workflow

Troubleshooting_Guide Start Unexpected Peak Observed in Chromatogram CheckControl Is the peak present in the unstressed control sample? Start->CheckControl Impurity Peak is likely a process-related impurity. CheckControl->Impurity Yes Degradation Peak is likely a degradation product. CheckControl->Degradation No Compare Compare retention time with forced degradation samples. Degradation->Compare Identify Identify degradation pathway (hydrolytic, oxidative, etc.). Compare->Identify Match Found MethodIssue Is the peak shape acceptable? Compare->MethodIssue No Match Reassess Reassess storage and handling procedures. Identify->Reassess Optimize Optimize HPLC method (e.g., mobile phase, pH, column). MethodIssue->Optimize No GoodShape Proceed with quantification. MethodIssue->GoodShape Yes

Troubleshooting Decision Tree for Unexpected Peaks

References

degradation pathways of N-(2-phenoxyphenyl)methanesulfonamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the degradation pathways of N-(2-phenoxyphenyl)methanesulfonamide under acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under hydrolytic stress conditions?

A1: Based on the general behavior of sulfonamides, the primary degradation pathway for this compound under both acidic and basic hydrolytic stress is the cleavage of the sulfonamide (S-N) bond.[1] This cleavage results in the formation of 2-phenoxyaniline and methanesulfonic acid. Under acidic conditions, the amine group of the parent molecule or the 2-phenoxyaniline product may be protonated, which can influence the reaction kinetics.

Q2: Which conditions, acidic or basic, are likely to cause more significant degradation?

A2: For many sulfonamides, acidic conditions tend to promote hydrolysis more readily than neutral or alkaline solutions.[2] Therefore, it is anticipated that this compound will exhibit greater instability in an acidic medium. However, the extent of degradation is dependent on the specific reaction conditions such as temperature, concentration of the acid or base, and duration of exposure.

Q3: What are the expected degradation products I should be looking for?

A3: The primary degradation products expected from the hydrolysis of this compound are:

  • 2-phenoxyaniline

  • Methanesulfonic acid

It is also possible, though less common, for cleavage of the ether linkage to occur under harsh conditions, which could yield phenol and 2-aminophenol derivatives.

Q4: What analytical techniques are recommended for monitoring the degradation of this compound and identifying its degradants?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating and quantifying the parent drug from its degradation products.[1][3] For structural elucidation and confirmation of the identity of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[4][5][6]

Troubleshooting Guides

Issue 1: I am not observing any degradation of this compound in my forced degradation study.

  • Possible Cause: The stress conditions may not be sufficiently stringent. Sulfonamides can be relatively stable.[2]

  • Troubleshooting Steps:

    • Increase Stressor Concentration: If using 0.1 M HCl or 0.1 M NaOH, consider increasing the concentration to 1 M.

    • Increase Temperature: Elevate the temperature of the study. A common starting point is 60°C, which can be increased if no degradation is observed.

    • Extend Exposure Time: Increase the duration of the stress testing. Samples should be analyzed at various time points (e.g., 2, 6, 12, 24, 48 hours) to track the degradation profile.

    • Check Compound Solubility: Ensure that the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the hydrolytic environment.

Issue 2: My chromatogram shows many small, unidentified peaks after degradation.

  • Possible Cause: This could be due to secondary degradation, where the initial degradation products break down further under the harsh stress conditions. It could also indicate complex side reactions.

  • Troubleshooting Steps:

    • Moderate Stress Conditions: Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time) to favor the formation of primary degradants.

    • Use a Gradient HPLC Method: A gradient elution method can provide better separation of multiple peaks compared to an isocratic method.

    • Employ LC-MS/MS: Utilize LC-MS/MS to obtain the mass-to-charge ratio (m/z) of each impurity. This information is crucial for proposing potential structures.

    • Isolate and Characterize: If a particular impurity is significant, consider preparative HPLC to isolate it for structural elucidation by NMR.[6]

Issue 3: I am having difficulty achieving good separation between the parent compound and a major degradation product.

  • Possible Cause: The chromatographic conditions are not optimized for the specific analytes.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases.

    • Change pH of the Aqueous Phase: The retention of ionizable compounds like sulfonamides and their amine degradation products is highly dependent on the pH of the mobile phase.

    • Try a Different Column: Experiment with a column that has a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity.

    • Adjust Temperature: Column temperature can also affect selectivity and peak shape.

Experimental Protocols

Forced Hydrolysis Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M Hydrochloric Acid to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M Sodium Hydroxide before analysis.

  • Base Hydrolysis:

    • Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M Sodium Hydroxide to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time intervals.

    • Neutralize the aliquots with an equivalent amount of 0.1 M Hydrochloric Acid before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Hydrolysis Degradation Data for this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)2-phenoxyaniline (%)Unknown Impurities (%)
0.1 M HCl, 60°C0100.00.00.0
685.214.10.7
1272.526.31.2
2458.939.51.6
0.1 M NaOH, 60°C0100.00.00.0
698.11.50.4
1295.83.90.3
2492.37.10.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Parent_Acid This compound Deg1_Acid 2-phenoxyaniline Parent_Acid->Deg1_Acid H₃O⁺, Δ S-N Cleavage Deg2_Acid Methanesulfonic Acid Parent_Acid->Deg2_Acid H₃O⁺, Δ Parent_Base This compound Deg1_Base 2-phenoxyaniline Parent_Base->Deg1_Base OH⁻, Δ S-N Cleavage Deg2_Base Methanesulfonate Parent_Base->Deg2_Base OH⁻, Δ

Caption: Predicted degradation pathways under acidic and basic conditions.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Sampling Sample at t=0, 2, 6, 12, 24h Acid->Sampling Base->Sampling Neutralize Neutralize Samples Sampling->Neutralize HPLC HPLC Analysis (Quantification) Neutralize->HPLC LCMS_NMR LC-MS/MS & NMR (Identification) Neutralize->LCMS_NMR Data Data Analysis & Pathway Elucidation HPLC->Data LCMS_NMR->Data

Caption: General workflow for forced degradation studies.

References

resolving peak tailing in HPLC analysis of N-(2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of N-(2-phenoxyphenyl)methanesulfonamide. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer and less steep than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak symmetry is often quantified using the USP Tailing Factor (Tf), where a value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered tailing, and values above 2.0 are often unacceptable for quantitative analysis.[1][3]

Peak tailing is problematic because it can:

  • Reduce Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify components in a mixture.[3][4]

  • Compromise Quantification: Asymmetry makes it difficult for integration software to determine the true start and end of the peak, leading to inaccurate and irreproducible peak area calculations.[2][4]

  • Indicate Method or System Issues: Tailing can be a symptom of underlying problems such as column degradation, improper mobile phase conditions, or system contamination.[3][5]

Q2: What are the most likely chemical causes of peak tailing for this compound?

For this compound, which has a moderately hydrophobic structure (XLogP3 ≈ 2.8) and a hydrogen bond-donating sulfonamide group (-SO2NH-), the primary chemical causes of peak tailing are:[6]

  • Secondary Silanol Interactions: This is the most common cause.[7] Silica-based reversed-phase columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface.[2][8] These silanol groups are acidic (pKa ≈ 3.5-4.5) and become ionized (negatively charged Si-O⁻) at mobile phase pH levels above 4.[1][9] The sulfonamide group and ether oxygen of your analyte can engage in strong, unwanted secondary polar interactions with these active sites, causing a portion of the analyte molecules to be retained longer, which results in a tailed peak.[7][10]

  • Mobile Phase pH Mismatch: The sulfonamide proton on this compound is weakly acidic. If the mobile phase pH is too close to the analyte's pKa, a mixture of its ionized and non-ionized forms will exist simultaneously.[11][12] These two forms will have different retention behaviors, leading to a distorted or tailing peak.[13][14] To ensure a single species is present and achieve a sharp, symmetrical peak, the mobile phase pH should be controlled to be at least 2 units away from the analyte's pKa.[15]

Q3: Can my HPLC system (instrumentation) cause peak tailing?

Yes, issues with the instrument setup, often referred to as "extra-column effects," can cause peak tailing for all compounds in a run, not just the analyte of interest.[16] These problems are usually more pronounced for early-eluting peaks.[17] Common causes include:

  • Excessive Dead Volume: Using tubing with an internal diameter that is too large or a length that is too long between the injector, column, and detector can cause the analyte band to spread out.[17][18]

  • Improper Fittings: A small gap between the tubing and the column end-fitting can create a void where the sample can diffuse, leading to peak distortion.[18][19]

  • Contaminated or Blocked Components: A partially blocked column inlet frit, a contaminated guard column, or a dirty detector flow cell can disrupt the flow path and cause peaks to tail.[17][20]

Troubleshooting Guide: A Step-by-Step Approach

This guide follows a logical workflow to help you systematically identify and resolve the cause of peak tailing.

Diagram: HPLC Peak Tailing Troubleshooting Workflow

G start Peak Tailing Observed (Tf > 1.2) q1 Is tailing on all peaks or just the analyte? start->q1 all_peaks Tailing on ALL Peaks (Likely System/Hardware Issue) q1->all_peaks All Peaks analyte_peak Tailing on Analyte Peak Only (Likely Method/Chemical Issue) q1->analyte_peak Analyte Only sub_system Check for System Issues all_peaks->sub_system sub_method Investigate Method Parameters analyte_peak->sub_method sol_connections Check Fittings & Tubing (Minimize Dead Volume) sub_system->sol_connections sol_column Wash or Replace Column & Guard Column sub_system->sol_column sol_overload Perform Dilution Study (Check for Overload) sub_method->sol_overload sol_ph Adjust Mobile Phase pH (Control Ionization) sub_method->sol_ph sol_column_chem Use End-Capped Column (Block Silanols) sol_ph->sol_column_chem

Caption: A logical workflow for diagnosing the root cause of peak tailing.

Method-Related Issues (Chemical Causes)

If tailing primarily affects the this compound peak, the cause is likely chemical.

Problem A: Secondary Silanol Interactions & Mobile Phase pH

These two issues are often linked. Controlling the mobile phase pH is the most powerful tool to mitigate secondary interactions and ensure consistent analyte ionization.[21]

Recommended Solution: Perform a Mobile Phase pH Study

The goal is to find a pH where the analyte is in a single, stable ionic state and where interactions with surface silanols are minimized. Since the analyte is a weak acid, testing pH values below its pKa is a good starting point. A low pH (e.g., 2.5-3.0) will protonate the residual silanol groups, rendering them neutral and reducing their ability to interact with the analyte.[7]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Buffers: Prepare three different aqueous mobile phase components using HPLC-grade reagents. For example:

    • pH 2.7: 20 mM potassium phosphate, adjusted to pH 2.7 with phosphoric acid.

    • pH 4.5: 20 mM ammonium acetate, adjusted to pH 4.5 with acetic acid.

    • pH 7.0: 20 mM potassium phosphate, adjusted to pH 7.0 with potassium hydroxide.

  • Prepare Mobile Phases: For each pH, prepare the final mobile phase by mixing the aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 60:40 aqueous:organic).

  • System Equilibration: For each new mobile phase, flush the HPLC system for at least 15 minutes and then equilibrate the column with at least 10-15 column volumes or until a stable baseline is achieved.

  • Analysis: Inject a standard solution of this compound and record the chromatogram.

  • Data Evaluation: Measure the retention time (RT) and calculate the USP Tailing Factor (Tf) for each condition.

Expected Results: Effect of Mobile Phase pH on Peak Shape

Mobile Phase pHRetention Time (min)Tailing Factor (Tf)Peak Shape Observation
2.78.21.1Sharp, symmetrical peak. Silanol interactions are suppressed.
4.57.51.9Significant tailing. pH is near the pKa of silanols, causing strong interactions.
7.06.41.6Moderate tailing. Analyte may be partially ionized, and silanols are fully ionized.

Diagram: Mechanism of Secondary Silanol Interaction

G cluster_surface Silica Surface (at pH > 4) cluster_analyte Analyte Molecule silica Si-O-Si Backbone silanol Ionized Silanol (Si-O⁻) analyte_struct This compound sulfonamide Sulfonamide Group (-SO2NH-) sulfonamide->silanol Strong Interaction interaction Unwanted Secondary Interaction (Hydrogen Bonding / Dipole) Causes Peak Tailing

Caption: Secondary interaction between the analyte and an ionized silanol group.

Problem B: Sample Overload

Injecting too much analyte mass can saturate the active sites on the stationary phase, leading to a distorted, tailing peak.[20][22]

Recommended Solution: Perform a Sample Dilution Study

This simple test will quickly determine if overload is the cause.[22]

Experimental Protocol: Dilution Study

  • Prepare Samples: Prepare a series of dilutions of your sample, for example: 100 µg/mL, 50 µg/mL, 10 µg/mL, and 1 µg/mL.

  • Analysis: Using your established HPLC method, inject a consistent volume (e.g., 10 µL) of each dilution.

  • Data Evaluation: Observe the peak shape and calculate the Tailing Factor (Tf) for each concentration. If peak shape improves (Tf decreases) upon dilution, mass overload is confirmed.[22]

Expected Results: Effect of Sample Concentration on Peak Tailing

Sample Concentration (µg/mL)Tailing Factor (Tf)Peak Shape Observation
1002.5Severe tailing, potentially with a "shark-fin" appearance.
501.8Noticeable tailing.
101.2Good symmetry, minor tailing.
11.0Symmetrical, sharp peak.

Hardware-Related Issues (Physical Causes)

If all peaks in your chromatogram are tailing, the issue is likely physical or related to the overall system.

Problem C: Column Contamination or Degradation

Over time, strongly retained compounds from the sample matrix can build up on the column inlet frit or the stationary phase itself.[19] This can disrupt the flow path and create active sites for secondary interactions. Physical degradation, such as a void forming at the column inlet, can also occur.[17]

Recommended Solution: Implement a Column Cleaning Protocol

Experimental Protocol: Column Washing

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Reverse Flush (if permissible): Check the column manufacturer's instructions. If allowed, reverse the column direction. This is highly effective at dislodging particulates from the inlet frit.[17]

  • Flush with Strong Solvents: Flush the column with a series of solvents, moving from polar to non-polar, to remove a wide range of contaminants. Use at least 10-20 column volumes for each step.

    • Step 1: Buffer-free mobile phase (e.g., Water:Acetonitrile) to remove salts.

    • Step 2: 100% Acetonitrile

    • Step 3: 100% Isopropanol (excellent for removing strongly adsorbed hydrophobic compounds)

    • Step 4: 100% Acetonitrile

    • Step 5: Re-equilibrate with your mobile phase.

  • Test Performance: Reconnect the column in the correct direction and inject a standard. If peak shape does not improve, the column may be permanently damaged and should be replaced.[7] Using a guard column can help extend the life of your analytical column.[17]

References

challenges in scaling up the synthesis of N-(2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-phenoxyphenyl)methanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory synthesis involves a two-step process. The first step is the formation of the diaryl ether, 2-phenoxyaniline, typically via an Ullmann condensation or a Buchwald-Hartwig amination. The second step is the sulfonylation of 2-phenoxyaniline with methanesulfonyl chloride in the presence of a base.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are 2-phenoxyaniline and methanesulfonyl chloride. The quality and purity of these reagents are crucial for a successful synthesis. For the synthesis of 2-phenoxyaniline, common precursors include 2-aminophenol and a phenylating agent like iodobenzene or bromobenzene, or 1-chloro-2-nitrobenzene and phenol followed by reduction.

Q3: What are the primary safety concerns when working with methanesulfonyl chloride?

A3: Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance. It reacts exothermically with water and other nucleophiles. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: How can I monitor the progress of the sulfonylation reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A key indicator of reaction completion is the consumption of the starting amine, 2-phenoxyaniline.

Q5: What are the typical purification methods for the final product?

A5: The crude product is often purified by recrystallization from a suitable solvent system, such as a chloroform-methanol mixture. Column chromatography on silica gel can also be employed for higher purity requirements.

Troubleshooting Guide

Low or No Yield
Symptom Possible Cause Suggested Solution
Reaction fails to start or proceeds very slowly Inactive 2-phenoxyaniline (low nucleophilicity)Ensure the purity of the 2-phenoxyaniline. Consider using a stronger, non-nucleophilic base to facilitate the reaction.
Hydrolysis of methanesulfonyl chlorideUse anhydrous solvents and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient baseEnsure at least a stoichiometric equivalent of a suitable base (e.g., pyridine, triethylamine) is used to neutralize the HCl byproduct.
Low isolated yield after work-up Loss of product during aqueous extractionThe sulfonamide product can have some solubility in both acidic and basic aqueous solutions. Minimize the volume of washings and consider back-extraction of the aqueous layers.
Incomplete precipitation during recrystallizationEnsure the solution is sufficiently cooled and allowed adequate time for crystallization. The choice of solvent is critical for good recovery.
Formation of Impurities and Side Products
Symptom Possible Cause Suggested Solution
Presence of a higher molecular weight byproduct Di-sulfonylation (formation of bis(methylsulfonyl)amine)Use a slight excess of 2-phenoxyaniline relative to methanesulfonyl chloride. Add the methanesulfonyl chloride slowly and at a low temperature (e.g., 0 °C) to control the reaction rate.
Unreacted 2-phenoxyaniline in the final product Incomplete reactionExtend the reaction time or consider a modest increase in temperature after the initial addition of methanesulfonyl chloride. Ensure adequate stirring.
Presence of methanesulfonic acid Hydrolysis of methanesulfonyl chlorideAs mentioned previously, rigorous exclusion of water is essential. Use fresh, high-quality methanesulfonyl chloride.
Colored impurities in the final product Oxidation of 2-phenoxyaniline or side reactions from the Ullmann condensation stepPurify the 2-phenoxyaniline intermediate before the sulfonylation step. Consider treatment with activated carbon during recrystallization of the final product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sulfonylation
Parameter Method A (Lab Scale) Method B (Industrial Process Adaptation)[1]
Starting Amine 2-Phenoxyaniline2-Phenoxyaniline
Sulfonylating Agent Methanesulfonyl ChlorideMethanesulfonyl Chloride
Base PyridineTriethylamine or other suitable base
Solvent Dichloromethane (DCM)Toluene, Dichloromethane, or Acetone[1]
Temperature 0 °C to room temperature-10 °C to 20 °C[1]
Reaction Time 2-16 hoursNot specified, typically monitored for completion
Typical Yield Varies, typically >80%High yields reported[1]
Purity (Post-Purification) >98% (HPLC)High purity suitable for subsequent steps

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound

This protocol is a representative procedure for the N-sulfonylation of 2-phenoxyaniline.

Materials:

  • 2-phenoxyaniline

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (or triethylamine)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-phenoxyaniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., chloroform-methanol) or by flash column chromatography on silica gel to obtain the pure this compound.

Visualizations

Synthetic Pathway

Synthesis_Pathway Synthesis of this compound A 2-Aminophenol + Phenyl Halide B Ullmann Condensation or Buchwald-Hartwig Amination A->B C 2-Phenoxyaniline B->C E Sulfonylation C->E D Methanesulfonyl Chloride D->E F This compound E->F

Caption: General synthetic route to this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Solution_Incomplete Extend reaction time or increase temperature slightly Incomplete->Solution_Incomplete Check_Workup Review Work-up Procedure Complete->Check_Workup Workup_Issue Product loss during extraction? Check_Workup->Workup_Issue Solution_Workup Minimize aqueous washes, back-extract aqueous layers Workup_Issue->Solution_Workup Yes Check_Reagents Investigate Starting Materials Workup_Issue->Check_Reagents No Reagent_Issue Moisture present? Impure amine? Check_Reagents->Reagent_Issue Solution_Reagents Use anhydrous conditions, purify starting materials Reagent_Issue->Solution_Reagents Yes

Caption: A logical workflow for troubleshooting low yield issues.

References

Validation & Comparative

A Comparative Efficacy Analysis: N-(2-phenoxyphenyl)methanesulfonamide versus Nimesulide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), Nimesulide is a well-established compound with a distinct profile as a preferential cyclooxygenase-2 (COX-2) inhibitor. This guide provides a comparative overview of Nimesulide and a structurally related compound, N-(2-phenoxyphenyl)methanesulfonamide. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of available data, experimental methodologies, and relevant biochemical pathways.

It is critical to note at the outset that while Nimesulide has been the subject of extensive research, leading to a wealth of efficacy and safety data, This compound is primarily documented as an impurity of Nimesulide (Nimesulide Impurity B) .[1][2][3] To date, there is a significant lack of publicly available experimental data regarding the biological activity and therapeutic efficacy of this compound. Therefore, a direct quantitative comparison of efficacy is not feasible. This guide will present the comprehensive data available for Nimesulide and highlight the current knowledge gap concerning this compound.

Chemical Structures

CompoundChemical Structure
This compound
alt text
Nimesulide

Quantitative Efficacy Data: Nimesulide

The following table summarizes key efficacy parameters for Nimesulide, collated from various in vitro and clinical studies.

ParameterEfficacy Data for NimesulideReference Studies
COX-2 Selectivity Preferential inhibitor of COX-2 over COX-1.[3][4]Varies by assay; consistently shows higher affinity for COX-2.
Anti-inflammatory Activity Effective in reducing inflammation in various models.[5][6]Demonstrated in animal models of inflammation and numerous clinical trials.
Analgesic Activity Provides rapid and effective relief from acute pain.[3][6][7]Onset of action can be as fast as 15 minutes.[6][7]
Antipyretic Activity Effective in reducing fever.[7][8]Clinical studies have demonstrated its fever-reducing properties.
Clinical Applications Treatment of acute pain, osteoarthritis, and primary dysmenorrhea.[1][8]Widely used in many countries for these indications.

Mechanism of Action: Nimesulide

Nimesulide exerts its therapeutic effects through a multi-faceted mechanism of action, with the primary pathway being the selective inhibition of the COX-2 enzyme.[3][4] This selectivity is crucial as COX-1 is responsible for the production of prostaglandins that protect the gastrointestinal lining, while COX-2 is primarily induced during inflammation and mediates pain and fever.[4] By preferentially inhibiting COX-2, Nimesulide reduces the synthesis of inflammatory prostaglandins, thereby alleviating pain and inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][9]

Beyond COX-2 inhibition, Nimesulide has been shown to have other anti-inflammatory effects, including the inhibition of histamine release, reduction of oxidant production from neutrophils, and modulation of metalloproteinase activity.[5]

Nimesulide_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection Platelet Function Prostaglandins_Physiological->GI_Protection Inflammation_Pain_Fever Inflammation Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain_Fever Nimesulide Nimesulide Nimesulide->COX2 Inhibits

Caption: Mechanism of action of Nimesulide as a preferential COX-2 inhibitor.

Experimental Protocols

Due to the lack of specific experimental data for this compound, this section outlines a general experimental workflow for evaluating the efficacy of potential NSAIDs, which would be applicable to both compounds.

1. Cyclooxygenase (COX) Inhibition Assay (In Vitro)

  • Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Recombinant human COX-1 and COX-2 enzymes are used.

    • The compound is incubated with each enzyme at various concentrations.

    • Arachidonic acid is added as the substrate.

    • The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA).

    • IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated for both COX-1 and COX-2.

    • The COX-2 selectivity index is determined by the ratio of COX-1 IC50 to COX-2 IC50.

2. Carrageenan-Induced Paw Edema Assay (In Vivo)

  • Objective: To assess the anti-inflammatory activity of the compound in an animal model of acute inflammation.

  • Methodology:

    • A pre-determined dose of the compound is administered orally to rodents (e.g., rats or mice).

    • After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation.

    • The volume of the paw is measured at various time points post-carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group (vehicle-treated).

3. Acetic Acid-Induced Writhing Test (In Vivo)

  • Objective: To evaluate the analgesic effect of the compound.

  • Methodology:

    • The compound is administered to mice at different doses.

    • After a specific time, a solution of acetic acid is injected intraperitoneally to induce a writhing response (a characteristic stretching behavior indicative of pain).

    • The number of writhes is counted for a defined period.

    • The percentage of pain inhibition is calculated by comparing the number of writhes in the treated group to that of a control group.

Experimental_Workflow Start Compound Synthesis and Characterization In_Vitro In Vitro Assays (COX-1/COX-2 Inhibition) Start->In_Vitro In_Vivo_Inflammation In Vivo Anti-inflammatory Assays (e.g., Paw Edema) In_Vitro->In_Vivo_Inflammation In_Vivo_Analgesia In Vivo Analgesic Assays (e.g., Writhing Test) In_Vitro->In_Vivo_Analgesia Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Inflammation->Pharmacokinetics In_Vivo_Analgesia->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Data_Analysis Data Analysis and Efficacy Comparison Toxicology->Data_Analysis

References

A Comparative Guide to Analytical Techniques for Purity Validation of N-(2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the validation of N-(2-phenoxyphenyl)methanesulfonamide purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This compound (CAS No: 51765-51-6), a known metabolite and impurity of the non-steroidal anti-inflammatory drug Nimesulide, requires accurate purity assessment to ensure the quality and safety of pharmaceutical products.[1][2][3] This document offers an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.

Introduction to Purity Validation

The determination of purity is a critical aspect of pharmaceutical development and quality control. Regulatory bodies require robust analytical methods to identify and quantify impurities in active pharmaceutical ingredients (APIs) and finished drug products. The choice of analytical technique depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the required sensitivity and accuracy.

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound. The data presented is representative of typical performance for the analysis of small molecule pharmaceutical impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei, using an internal standard.
Limit of Detection (LOD) 0.005 µg/mL0.02 ppm~5 µM
Limit of Quantitation (LOQ) 0.015 µg/mL0.05 ppm~20 µM
Linearity (R²) > 0.999> 0.995Not applicable (primary method)
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2%< 10%< 1%
Specificity Good; can be improved with diode array detection. Forced degradation studies are essential.Excellent; mass spectrometric detection provides high specificity.Excellent; provides structural information for unequivocal identification.
Sample Throughput HighMediumLow to Medium
Reference Standard Requires a specific reference standard of this compound.Requires a specific reference standard for quantification.Does not require a specific reference standard of the analyte; uses a certified internal standard.[4]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the analysis of Nimesulide and its impurities.[5]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

  • Methanol (HPLC grade) for sample preparation

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution: Accurately weigh a sample of this compound and dissolve it in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Specificity: Assessed by performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure the method can separate the main peak from any degradation products.

  • Linearity: Determined by plotting the peak area against the concentration of the working standard solutions.

  • Accuracy: Evaluated by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percentage recovery.

  • Precision: Assessed by analyzing multiple preparations of a homogeneous sample (repeatability) and by having different analysts perform the analysis on different days (intermediate precision).

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of thermally stable and volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents and Materials:

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound reference standard

  • Inert gas (Helium) for the mobile phase

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in dichloromethane (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to construct a calibration curve.

  • Sample Solution: Dissolve a known amount of the sample in dichloromethane to a concentration within the calibration range.

Validation Parameters:

  • Specificity: Confirmed by the unique mass spectrum of the analyte, allowing for clear differentiation from other components.

  • Linearity, Accuracy, Precision, LOD, and LOQ: Determined using similar approaches as described for the HPLC method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for purity determination without a specific reference standard of the analyte.[4][6]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

  • NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean vial.

    • Accurately weigh a known amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This typically involves:

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Validation Parameters:

  • Accuracy and Precision: Assessed by repeated measurements and comparison with other methods.

  • Specificity: Inherent to the technique, as NMR provides structural information.

Mandatory Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Technique cluster_Data Data Processing & Purity Calculation weigh Weigh Sample & Internal Standard (for qNMR) dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter (for HPLC/GC-MS) dissolve->filter qnmr qNMR Analysis dissolve->qnmr hplc HPLC Analysis filter->hplc gcms GC-MS Analysis filter->gcms integration Peak Integration / Signal Integration hplc->integration gcms->integration qnmr->integration calibration Calibration Curve (for HPLC/GC-MS) integration->calibration calculation Purity Calculation calibration->calculation

Caption: General experimental workflow for purity validation.

Signaling_Pathways cluster_MethodSelection Method Selection Criteria cluster_Techniques Analytical Techniques cluster_Validation Validation & Application Analyte Analyte Properties (Volatility, Thermal Stability, Polarity) HPLC HPLC Analyte->HPLC Non-volatile, Polar GCMS GC-MS Analyte->GCMS Volatile, Thermally Stable qNMR qNMR Analyte->qNMR Soluble Impurity Expected Impurity Profile Impurity->HPLC Impurity->GCMS Requirements Regulatory & Performance Requirements (LOD, LOQ, Accuracy) Requirements->HPLC Requirements->GCMS Requirements->qNMR Validation Method Validation (ICH Guidelines) HPLC->Validation GCMS->Validation qNMR->Validation QC Routine Quality Control Validation->QC Stability Stability Studies Validation->Stability

Caption: Logical relationships in analytical method selection.

Conclusion

The selection of an appropriate analytical technique for the purity validation of this compound is a critical decision in the pharmaceutical development process.

  • HPLC is a versatile and robust technique suitable for routine quality control, offering high throughput and good sensitivity. Its primary limitation is the requirement for a specific, well-characterized reference standard.

  • GC-MS provides excellent specificity and is ideal for identifying and quantifying volatile or semi-volatile impurities. However, it is only applicable if the analyte and its impurities are thermally stable.

  • qNMR stands out as a primary method that provides a direct and highly accurate purity assessment without the need for an analyte-specific reference standard. It is particularly valuable for the certification of reference materials and for orthogonal validation of chromatographic methods.

Ultimately, a combination of these techniques often provides the most comprehensive understanding of a compound's purity profile. For instance, HPLC can be used for routine analysis, while qNMR can be employed to certify the primary reference standard, and GC-MS can be utilized to investigate potential volatile impurities. This integrated approach ensures the generation of reliable and defensible data, meeting the stringent requirements of regulatory agencies and ensuring the quality and safety of the final pharmaceutical product.

References

Comparative Analysis of N-(2-phenoxyphenyl)methanesulfonamide and Other COX-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of N-(2-phenoxyphenyl)methanesulfonamide, a compound identified as a potential cyclooxygenase-2 (COX-2) inhibitor, with established COX-2 inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available data, experimental methodologies, and relevant biological pathways to inform further research and development in this area.

This compound is recognized as a structural analog and an impurity of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide, which exhibits preferential COX-2 inhibition.[1][2][3] Understanding the pharmacological profile of this compound is crucial for both quality control of Nimesulide and for the potential discovery of new selective COX-2 inhibitors.

Quantitative Comparison of COX-2 Inhibitor Potency and Selectivity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Nimesulide >100[4]0.07 - 70 (time-dependent)[4]>1.4 - >1428
Celecoxib 13.020.4926.57[5]
Rofecoxib >1000.018>5555
Etoricoxib 1161.1106[6]
This compound Data Not AvailableData Not AvailableData Not Available

Note: The selectivity index is a ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects. The IC50 values for Nimesulide show a wide range, reflecting its time-dependent inhibition of COX-2.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for the evaluation of potential NSAIDs. Below are detailed methodologies for key in vitro assays commonly employed in this field.

In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric Method)

This assay measures the peroxidase component of the COX enzymes.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm.[7]

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, heme, enzymes, and test compound at various concentrations.

  • Assay Plate Setup:

    • Background Wells: Add assay buffer and heme.

    • 100% Initial Activity Wells: Add assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add assay buffer, heme, either COX-1 or COX-2 enzyme, and the test compound at different concentrations.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Detection: Immediately add the colorimetric substrate (TMPD). The peroxidase activity of COX will oxidize TMPD, resulting in a color change.

  • Measurement: Read the absorbance of the plate at 590 nm using a microplate reader.[5][7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human Whole Blood Assay for COX-2 Activity

This ex vivo assay provides a more physiologically relevant assessment of COX-2 inhibition.

Objective: To measure the inhibitory effect of a test compound on LPS-induced PGE2 production in human whole blood.

Materials:

  • Freshly drawn human venous blood collected in heparinized tubes.

  • Lipopolysaccharide (LPS) to induce COX-2 expression.

  • Test compound dissolved in a suitable solvent.

  • Selective COX-1 inhibitor (e.g., aspirin) to eliminate COX-1 activity.

  • Thromboxane synthetase inhibitor (optional, to increase PGE2 production).

  • Culture medium.

  • PGE2 immunoassay kit (e.g., ELISA).

Procedure:

  • Blood Collection and Preparation: Collect blood from healthy volunteers who have not taken NSAIDs for at least two weeks.

  • Incubation: Aliquots of whole blood are pre-incubated with the test compound at various concentrations or vehicle control. A selective COX-1 inhibitor is added to isolate COX-2 activity.[8]

  • COX-2 Induction: LPS is added to the blood samples to stimulate the monocytes to express COX-2 and produce prostaglandins.[8][9]

  • Incubation Period: The blood is incubated for a specified period (e.g., 5-24 hours) at 37°C to allow for COX-2 expression and PGE2 synthesis.[8][9]

  • Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

  • PGE2 Measurement: The concentration of PGE2 in the plasma is quantified using a specific immunoassay.

  • Data Analysis: The percentage inhibition of PGE2 production by the test compound is calculated relative to the vehicle-treated control. The IC50 value is then determined.

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.

COX-2 Signaling Pathway

This diagram illustrates the pathway leading to the production of prostaglandins and the point of inhibition by COX-2 inhibitors.

COX2_Signaling_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever PLA2 Phospholipase A2 (PLA2) COX2_Enzyme Cyclooxygenase-2 (COX-2) Prostaglandin_Synthases Prostaglandin Synthases COX2_Inhibitor This compound & Other COX-2 Inhibitors COX2_Inhibitor->COX2_Enzyme Inhibition

Caption: The COX-2 signaling pathway and the inhibitory action of COX-2 inhibitors.

Experimental Workflow for In Vitro COX Inhibition Assay

This diagram outlines the key steps involved in determining the inhibitory potency of a compound against COX-1 and COX-2.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: Enzymes (COX-1, COX-2), Buffer, Heme, Test Compound Plate_Setup Set up 96-well Plate: Background, 100% Activity, Inhibitor Concentrations Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction: Add Arachidonic Acid Pre_incubation->Add_Substrate Measure_Activity Measure Peroxidase Activity (Colorimetric Reading at 590 nm) Add_Substrate->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Determine_IC50 Determine IC50 Values (Dose-Response Curve) Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion and Future Directions

The available data indicates that Nimesulide, the parent compound of this compound, is a preferential COX-2 inhibitor. However, a significant knowledge gap exists regarding the specific COX-1 and COX-2 inhibitory activities of this compound. To fully assess its potential as a selective COX-2 inhibitor and to understand its pharmacological profile, further experimental studies are warranted.

Researchers are encouraged to perform in vitro COX inhibition assays, such as the colorimetric or whole blood assays detailed in this guide, to determine the IC50 values for this compound. Such data would enable a direct and quantitative comparison with established COX-2 inhibitors and provide valuable insights into its structure-activity relationship. This information is essential for guiding future drug design and development efforts in the pursuit of safer and more effective anti-inflammatory agents.

References

Comparative Analysis of N-(2-phenoxyphenyl)methanesulfonamide's Selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cyclooxygenase (COX) inhibitory selectivity of N-(2-phenoxyphenyl)methanesulfonamide. Due to the limited availability of public data for this specific compound, this analysis leverages data from its structurally similar parent compound, Nimesulide, and the well-established COX-2 selective inhibitor, Celecoxib, to provide a comprehensive overview for research and drug development professionals.

Introduction

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and predominantly associated with inflammation. The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1. Consequently, the development of selective COX-2 inhibitors is a significant focus in drug discovery.

This compound is recognized as a significant impurity and derivative of Nimesulide, a known preferential COX-2 inhibitor. Understanding its selectivity profile is crucial for assessing its potential pharmacological activity and for impurity profiling in the manufacturing of Nimesulide.

Quantitative Data on COX-1 and COX-2 Inhibition

The selectivity of a compound for COX-2 over COX-1 is quantified by comparing their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for COX-2. A higher SI value indicates greater selectivity for COX-2.

Note: Specific IC50 data for this compound against COX-1 and COX-2 are not publicly available. The data presented below for Nimesulide is used as a proxy due to its structural similarity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Nimesulide >100[1]0.07 - 70 (time-dependent)[1]>1.4 - >1428 (time-dependent)[1]
Celecoxib 82[2]6.8[2]12[2]

The IC50 for Nimesulide's inhibition of COX-2 is time-dependent, with potency increasing with longer pre-incubation times.[1]

Experimental Protocols

The determination of COX-1 and COX-2 inhibition and selectivity is typically performed using in vitro enzyme assays. A common method is the human whole blood assay, which provides a physiologically relevant environment.

Human Whole Blood Assay for COX-1 and COX-2 Activity

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2.

Methodology:

  • Blood Collection: Fresh venous blood is drawn from healthy volunteers who have abstained from NSAIDs for at least two weeks.

  • COX-1 Assay (Thromboxane B2 Production):

    • Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.

    • The blood is allowed to clot for a specified period (e.g., 1 hour) at 37°C, which induces platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.

    • The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.

    • TXB2 levels in the serum are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • COX-2 Assay (Prostaglandin E2 Production):

    • Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.

    • Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.

    • The blood is incubated for a longer duration (e.g., 24 hours) at 37°C to allow for COX-2 induction and prostaglandin E2 (PGE2) synthesis.

    • The reaction is stopped, and plasma is separated by centrifugation.

    • PGE2 levels in the plasma are quantified using ELISA or RIA.

  • Data Analysis: The concentration of the test compound that produces 50% inhibition of prostanoid (TXB2 for COX-1 and PGE2 for COX-2) production is calculated to determine the IC50 values. The selectivity index is then calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.

Visualizations

COX Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulation aa Arachidonic Acid pla2->aa Releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 PGG2 cox1->pgg2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 prostanoids Prostanoids (Prostaglandins, Thromboxane) pgh2->prostanoids Isomerase homeostasis Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) prostanoids->homeostasis Mediates inflammation Inflammation, Pain, Fever prostanoids->inflammation Mediates stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) stimuli->cox2 Induces Experimental_Workflow start Start compound_prep Prepare Test Compound (Serial Dilutions) start->compound_prep enzyme_prep Prepare COX-1 and COX-2 (e.g., Human Whole Blood) start->enzyme_prep incubation Incubate Enzyme with Test Compound compound_prep->incubation enzyme_prep->incubation reaction_init Initiate Reaction (Add Arachidonic Acid) incubation->reaction_init reaction_term Terminate Reaction reaction_init->reaction_term detection Quantify Prostanoid Production (ELISA or RIA) reaction_term->detection analysis Data Analysis (Calculate IC50 and Selectivity Index) detection->analysis end End analysis->end

References

A Comparative Guide to the In Vitro and In Vivo Correlation of N-(2-phenoxyphenyl)methanesulfonamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory activity of N-(2-phenoxyphenyl)methanesulfonamide and its parent compound, Nimesulide. Due to the limited availability of direct experimental data for this compound, this document leverages the extensive research on Nimesulide to illustrate the principles of in vitro and in vivo correlation for this class of methanesulfonanilide compounds.

This compound is recognized as a metabolite and impurity of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its relatively selective inhibition of cyclooxygenase-2 (COX-2).[1] Understanding the relationship between in vitro enzyme inhibition and in vivo anti-inflammatory effects is crucial for the development of effective and safe therapeutic agents.

In Vitro Activity: Cyclooxygenase Inhibition

The primary mechanism of action for Nimesulide and related compounds is the inhibition of the COX enzymes, which are critical for the synthesis of prostaglandins involved in inflammation and pain.[1] The in vitro inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro COX Inhibition Data for Nimesulide

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Nimesulide>100.06 - 0.77>13 - >166

Data compiled from multiple sources indicating a range of reported values.

Nimesulide demonstrates a significantly higher potency for COX-2 over COX-1, which is believed to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1]

In Vivo Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of new compounds.[2][3] This model mimics the acute inflammatory response.

Table 2: In Vivo Anti-inflammatory Activity of Nimesulide in the Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Route of AdministrationPaw Edema Inhibition (%)Time Point (hours)
Nimesulide1.5 - 25IntramuscularDose-dependent2-3
Nimesulide100OralSignificant1, 3, 6, 24, 48

Data indicates a dose-dependent anti-inflammatory effect, with peak activity correlating with the time to maximum plasma concentration.[4][5]

Correlation between In Vitro and In Vivo Activity

A strong in vitro-in vivo correlation (IVIVC) is a key objective in drug development, as it allows for the prediction of a drug's in vivo performance based on its in vitro characteristics. For NSAIDs like Nimesulide, a correlation is expected between the in vitro COX-2 inhibitory potency and the in vivo anti-inflammatory effect. The selective inhibition of COX-2 observed in vitro is consistent with the significant reduction in inflammation seen in animal models.[1][4]

The following diagram illustrates the logical relationship between the in vitro mechanism and the in vivo outcome for a selective COX-2 inhibitor like Nimesulide.

IVIVC_Relationship cluster_in_vitro In Vitro cluster_in_vivo In Vivo Compound Nimesulide Inhibition Selective Inhibition (Low IC50) Compound->Inhibition COX2 COX-2 Enzyme COX2->Inhibition Inflammation Reduced Inflammation (Decreased Paw Volume) Inhibition->Inflammation Leads to AnimalModel Carrageenan-Induced Paw Edema AnimalModel->Inflammation

Caption: Logical flow from in vitro COX-2 inhibition to in vivo anti-inflammatory effect.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general methodology for determining the IC50 values of a test compound against COX-1 and COX-2.

Objective: To measure the concentration of a compound that inhibits 50% of the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., Nimesulide) and vehicle (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, epinephrine)

  • Method for detection of prostaglandin E2 (PGE2) (e.g., LC-MS/MS or ELISA)[6]

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

  • Add various concentrations of the test compound to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes at 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specific time (e.g., 2 minutes at 37°C).

  • Stop the reaction (e.g., by adding hydrochloric acid).

  • Measure the amount of PGE2 produced using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for the in vitro COX inhibition assay.

COX_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, Cofactors, COX Enzyme) start->prepare_mix add_compound Add Test Compound (Various Concentrations) prepare_mix->add_compound pre_incubate Pre-incubate (e.g., 10 min at 37°C) add_compound->pre_incubate add_substrate Add Arachidonic Acid (Initiate Reaction) pre_incubate->add_substrate incubate Incubate (e.g., 2 min at 37°C) add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_pge2 Measure PGE2 Production (e.g., LC-MS/MS) stop_reaction->measure_pge2 calculate_inhibition Calculate % Inhibition measure_pge2->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes a common method for evaluating the anti-inflammatory properties of a compound in an animal model.

Objective: To assess the ability of a test compound to reduce acute inflammation in the rat paw.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Carrageenan solution (1% in sterile saline)

  • Test compound (e.g., Nimesulide) and vehicle

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or calipers for measuring paw volume/thickness[7]

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, vehicle, or reference drug via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time before inducing inflammation.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw to induce edema.

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle-treated control group at each time point.

The following diagram illustrates the experimental workflow for the carrageenan-induced paw edema assay.

Paw_Edema_Workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep drug_admin Administer Test Compound, Vehicle, or Reference Drug animal_prep->drug_admin initial_measurement Measure Initial Paw Volume drug_admin->initial_measurement induce_edema Inject Carrageenan into Paw initial_measurement->induce_edema time_points Measure Paw Volume at Multiple Time Points induce_edema->time_points calculate_inhibition Calculate % Edema Inhibition time_points->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

References

Comparative Analysis of N-(2-phenoxyphenyl)methanesulfonamide in Biological Assays: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological cross-reactivity of N-(2-phenoxyphenyl)methanesulfonamide. This compound is primarily known as Nimesulide Impurity B , a substance related to the selective cyclooxygenase-2 (COX-2) inhibitor, Nimesulide. Due to its structural similarity to Nimesulide, its primary biological activity is expected to be the inhibition of COX enzymes.

Extensive searches of publicly available scientific literature and databases did not yield a comprehensive cross-reactivity profile of this compound against a broad panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. Such studies are often conducted during preclinical drug development and may not always be publicly disclosed.

Therefore, this guide focuses on the known and expected biological targets of this compound, primarily the COX enzymes, and provides a comparative context with its parent compound, Nimesulide. Additionally, detailed experimental protocols for key biological assays are provided to support further research and evaluation.

Data Presentation: Cyclooxygenase Inhibition

Given the lack of a broad screening panel data for this compound, this section presents the known activity of its parent compound, Nimesulide, against COX-1 and COX-2. It is anticipated that this compound would exhibit a similar, though not identical, profile.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Nimesulide COX-112.8 - 31.1[1]~0.003 - 0.02 (concentration-dependent)
COX-20.04 - 0.6[1]
This compound COX-1Data not availableData not available
COX-2Data not availableData not available

Note: The IC50 values for Nimesulide can vary depending on the assay conditions. The data presented is indicative of its preferential inhibition of COX-2.

Signaling Pathway and Experimental Workflows

To provide a clear understanding of the biological context and experimental procedures, the following diagrams illustrate the cyclooxygenase signaling pathway and the workflows for common in vitro assays used to assess cross-reactivity.

COX_Signaling_Pathway Cyclooxygenase (COX) Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Thromboxane->Homeostasis Nimesulide_Impurity_B This compound Nimesulide_Impurity_B->COX2 Inhibition Experimental_Workflows Experimental Assay Workflows cluster_cox COX Inhibition Assay (Colorimetric) cluster_binding Radioligand Binding Assay cox_start Start cox_reagents Prepare Assay Buffer, Heme, and Enzyme (COX-1 or COX-2) cox_start->cox_reagents cox_plate Add Reagents and Test Compound to 96-well Plate cox_reagents->cox_plate cox_preincubate Pre-incubate cox_plate->cox_preincubate cox_reaction Initiate Reaction with Arachidonic Acid cox_preincubate->cox_reaction cox_measure Measure Absorbance at 590 nm cox_reaction->cox_measure cox_analyze Calculate % Inhibition and IC50 cox_measure->cox_analyze cox_end End cox_analyze->cox_end binding_start Start binding_prep Prepare Cell Membranes and Radioligand binding_start->binding_prep binding_plate Add Membranes, Radioligand, and Test Compound to Plate binding_prep->binding_plate binding_incubate Incubate to Reach Equilibrium binding_plate->binding_incubate binding_filter Rapid Filtration to Separate Bound and Free Ligand binding_incubate->binding_filter binding_count Quantify Radioactivity binding_filter->binding_count binding_analyze Calculate Ki from IC50 binding_count->binding_analyze binding_end End binding_analyze->binding_end

References

Unraveling the Anti-Inflammatory Potential of N-(2-phenoxyphenyl)methanesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory effects of various N-(2-phenoxyphenyl)methanesulfonamide derivatives. This analysis is supported by experimental data from multiple studies, offering insights into their mechanisms of action and therapeutic potential.

The quest for more effective and safer anti-inflammatory agents has led to the exploration of a diverse range of chemical scaffolds. Among these, this compound derivatives have emerged as a promising class of compounds. Nimesulide, a notable member of this family, is a selective cyclooxygenase-2 (COX-2) inhibitor known for its anti-inflammatory, analgesic, and antipyretic properties.[1][2] Building upon this foundation, researchers have synthesized and evaluated a variety of derivatives to enhance efficacy and selectivity, while minimizing potential side effects.

This guide synthesizes findings from several key studies to present a comparative overview of these derivatives, focusing on their inhibitory effects on key inflammatory mediators and pathways.

Comparative Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound derivatives is primarily attributed to their ability to inhibit the COX-2 enzyme, a key player in the synthesis of prostaglandins which are mediators of inflammation, pain, and fever.[1][2] Several studies have quantified the inhibitory potential of these compounds, often in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs).

Compound/DerivativeTargetIC50 / ActivityReference DrugReference Drug IC50 / ActivitySource
NimesulideCOX-2---[1][2]
4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide (20, LA2135)COX-20.74 µMCelecoxib-[3]
4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide (20, LA2135)COX-185.13 µMCelecoxib-[3]
N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulphonamide (NS-398)Monocyte PGHS-2 (COX-2)Selective Inhibition (IC50 ratio > 150)KetoprofenEqual potency for PGHS-1 and PGHS-2[4]
5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-indanone (L-745337)Monocyte PGHS-2 (COX-2)Selective Inhibition (IC50 ratio > 150)KetoprofenEqual potency for PGHS-1 and PGHS-2[4]
Methanesulfonamide analogue of rofecoxib[5]COX-20.9 µM (SI > 111)Rofecoxib-[6]
1-(1-(2,5-dimethoxyphenyl)ethylidene)-4-(2-phenoxyphenyl)semicarbazide 11iInflammationMost active compound in seriesMefenamic acidLess potent than 11i[7]
7-methanesulfonylamino-6-phenoxychromone derivatives (9a, 9d, 19a, 22a, 22d)Adjuvant-induced arthritis (therapeutic)ED40 = 2.5-7.1 mg/kg/d--[8]
7-methanesulfonylamino-6-phenoxychromone derivatives (9a, 9d, 19a, 22a, 22d)Adjuvant-induced arthritis (prophylactic)53-70% inhibition at 3 mg/kg/d--[8]

Key Signaling Pathways in Inflammation

The anti-inflammatory actions of this compound derivatives are intrinsically linked to their modulation of critical signaling pathways, most notably the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory genes.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[9][10] Its activation leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like COX-2. Some compounds have been shown to inhibit NF-κB activation, thereby reducing the downstream inflammatory cascade.[11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α IKK_complex IKK Complex TNF-α->IKK_complex IL-1 IL-1 IL-1->IKK_complex LPS LPS LPS->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylation & Degradation IκBα-NF-κB IκBα-NF-κB (Inactive) IκBα->IκBα-NF-κB NF-κB NF-κB (p50/p65) NF-κB->IκBα-NF-κB NF-κB_active NF-κB (Active) IκBα-NF-κB->NF-κB_active Translocation DNA DNA NF-κB_active->DNA Transcription Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, Cytokines) DNA->Pro_inflammatory_Genes

Caption: Canonical NF-κB signaling pathway activation.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting and comparing the anti-inflammatory data. Below are detailed protocols for key assays used in the evaluation of this compound derivatives.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the in vitro potency and selectivity of the test compounds to inhibit COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the substrate.

  • Assay Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzymes.

  • Procedure:

    • The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated by the addition of a stop solution.

    • The concentration of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of the test compounds.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats.

  • Treatment: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific time before the carrageenan injection. A control group receives the vehicle only.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Carrageenan_Paw_Edema_Workflow cluster_preparation Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Rats) Grouping Grouping of Animals (Control, Test, Standard) Animal_Acclimatization->Grouping Compound_Preparation Compound & Vehicle Preparation Dosing Oral/IP Administration of Compound/Vehicle Compound_Preparation->Dosing Grouping->Dosing Carrageenan_Injection Sub-plantar Injection of Carrageenan Dosing->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hr Carrageenan_Injection->Paw_Volume_Measurement Calculate_Edema Calculate Mean Paw Edema Paw_Volume_Measurement->Calculate_Edema Calculate_Inhibition Calculate % Inhibition of Edema Calculate_Edema->Calculate_Inhibition Statistical_Analysis Statistical Analysis Calculate_Inhibition->Statistical_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

The this compound scaffold has proven to be a versatile template for the design of potent anti-inflammatory agents. The derivatives discussed in this guide exhibit a range of activities, with many demonstrating high selectivity for COX-2, a desirable trait for minimizing gastrointestinal side effects associated with non-selective NSAIDs. Further research focusing on the structure-activity relationships and the modulation of other inflammatory pathways, such as the NF-κB pathway, will be instrumental in the development of next-generation anti-inflammatory drugs with improved efficacy and safety profiles. This comparative guide serves as a valuable resource for researchers in the field, providing a structured overview of the current landscape and highlighting promising avenues for future investigation.

References

Head-to-Head Comparison: N-(2-phenoxyphenyl)methanesulfonamide vs. Celecoxib and Rofecoxib in Cyclooxygenase-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison of N-(2-phenoxyphenyl)methanesulfonamide with celecoxib and rofecoxib based on publicly available experimental data is not feasible at this time. Extensive searches for in vitro and in vivo pharmacological data for this compound did not yield specific results regarding its cyclooxygenase (COX) inhibitory activity or anti-inflammatory efficacy. The available scientific literature primarily focuses on the chemical synthesis and characterization of this compound, without detailing its biological performance in assays comparable to those used for celecoxib and rofecoxib.

Therefore, this guide provides a comprehensive head-to-head comparison of the well-characterized COX-2 inhibitors, celecoxib and rofecoxib , to serve as a valuable reference for researchers, scientists, and drug development professionals. The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Analysis of Celecoxib and Rofecoxib

Celecoxib and rofecoxib are nonsteroidal anti-inflammatory drugs (NSAIDs) that were designed for selective inhibition of cyclooxygenase-2 (COX-2).[1] This selectivity was intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1] Both drugs have demonstrated efficacy in treating conditions such as osteoarthritis and rheumatoid arthritis.[1]

Data Presentation: In Vitro and In Vivo Performance

The following tables summarize the key quantitative data for the comparison of celecoxib and rofecoxib.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
Celecoxib7.6 - 820.04 - 6.87.6 - >12
Rofecoxib>100 - >10000.018 - 25>4 - >188

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Paw Edema Inhibition (%)
Celecoxib1021.6 - 27.9
2527.9
30~30
5047.56
Rofecoxib1.5 (ID50)50
1040.6
2550.6

ID50 is the dose required to achieve 50% inhibition of the inflammatory response.

Table 3: Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterCelecoxibRofecoxib
Bioavailability (%)~59-
Tmax (h)1 - 30.5
t1/2 (h)2.8-
Volume of Distribution (L/kg)2.3-

Pharmacokinetic parameters can vary depending on the specific study conditions.

Experimental Protocols

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay determines the inhibitory potency and selectivity of a compound on COX-1 and COX-2 enzymes in a physiologically relevant matrix.

Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 (from platelets) and COX-2 (from LPS-stimulated monocytes).

Protocol:

  • Blood Collection: Fresh venous blood is collected from healthy volunteers who have not consumed any NSAIDs for at least two weeks.

  • COX-1 Assay (Thromboxane B2 Production):

    • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.

    • The blood is allowed to clot at 37°C for a specified time to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.

    • The reaction is stopped, and serum is collected for TXB2 measurement using a specific immunoassay.

  • COX-2 Assay (Prostaglandin E2 Production):

    • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.

    • Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.

    • The blood is incubated for a longer period (e.g., 24 hours) at 37°C to allow for COX-2 induction and prostaglandin E2 (PGE2) synthesis.

    • Plasma is collected for PGE2 measurement using a specific immunoassay.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 and COX-2. The ratio of COX-1 IC50 to COX-2 IC50 is then determined to represent the COX-2 selectivity.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of pharmacological agents.

Objective: To assess the in vivo anti-inflammatory effect of a test compound by measuring the reduction of paw edema induced by carrageenan in rats or mice.

Protocol:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into control and treatment groups. The treatment groups receive the test compound (e.g., celecoxib, rofecoxib) orally or intraperitoneally at various doses. The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, a sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

Cyclooxygenase_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, TXA2) Physiological Functions: - GI Mucosal Protection - Platelet Aggregation - Renal Blood Flow PGH2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Prostaglandins (e.g., PGE2) Pathological Functions: - Inflammation - Pain - Fever PGH2_2->Prostaglandins_2 Isomerases Celecoxib Celecoxib Celecoxib->COX2 Inhibits Rofecoxib Rofecoxib Rofecoxib->COX2 Inhibits

Caption: Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow_Paw_Edema cluster_0 In Vivo Anti-Inflammatory Assay Animal_Acclimatization Animal Acclimatization (Rats/Mice) Grouping_Dosing Grouping & Dosing (Vehicle, Celecoxib, Rofecoxib) Animal_Acclimatization->Grouping_Dosing Inflammation_Induction Inflammation Induction (Carrageenan Injection) Grouping_Dosing->Inflammation_Induction Measurement Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Measurement Data_Analysis Data Analysis (% Inhibition Calculation) Measurement->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

References

Comparative Toxicity Profile of N-(2-phenoxyphenyl)methanesulfonamide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicity profile of N-(2-phenoxyphenyl)methanesulfonamide and its structural analogs. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key concepts to facilitate an objective evaluation.

This compound, also known as Nimesulide Impurity B, is a compound structurally related to the widely known non-steroidal anti-inflammatory drug (NSAID) Nimesulide. Understanding the toxicity of such analogs is crucial for drug safety and development. This guide aims to consolidate the existing, albeit limited, toxicological data for this compound and compare it with its better-studied analogs, primarily Nimesulide.

Quantitative Toxicity Data Summary

Direct experimental toxicity data for this compound is scarce in publicly available literature. However, data for its close analog, Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide), is more extensive and can serve as a preliminary reference point. The following table summarizes key toxicity data points. It is critical to note that these values, particularly for this compound, are largely based on in silico predictions and data from structurally related compounds.

CompoundChemical StructureAcute Oral Toxicity (LD50, rat)In Vitro Cytotoxicity (HepG2 cells)Genotoxicity
This compound Predicted: Harmful if swallowedNo direct experimental data available. In silico predictions suggest potential for toxicity.No direct experimental data available. In silico predictions suggest potential for genotoxicity.
Nimesulide 200 mg/kg[1]Low direct cytotoxicity observed in some studies. Its 4-hydroxy metabolite shows some necrotic effects.[2][3]Positive in in vivo chromosomal aberration and micronucleus assays in rodents.[4][5]
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide Data not availableData not availableData not available
N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide Data not availableData not availableIn silico assessment indicated general toxicity risks.

Note: The absence of direct experimental data for this compound and some of its analogs necessitates a cautious interpretation of their toxicity profiles. The data for Nimesulide provides a valuable, yet indirect, reference.

Key Signaling Pathways in Sulfonamide Toxicity

The toxicity of sulfonamides, particularly the hepatotoxicity associated with Nimesulide, is thought to be multifactorial, involving metabolic activation and subsequent cellular stress. A proposed general pathway involves the metabolism of the parent compound by cytochrome P450 enzymes into reactive intermediates. These intermediates can lead to oxidative stress, mitochondrial dysfunction, and the formation of protein adducts, ultimately triggering apoptotic or necrotic cell death pathways.

Toxicity_Pathway cluster_0 Cellular Environment Parent_Compound This compound or Analogs Metabolism Metabolic Activation (Cytochrome P450) Parent_Compound->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Cell_Death Cell Death (Apoptosis/Necrosis) Oxidative_Stress->Cell_Death Mitochondrial_Dysfunction->Cell_Death Protein_Adducts->Cell_Death

Proposed general signaling pathway for sulfonamide-induced toxicity.

Experimental Protocols

To facilitate further research and a more direct comparison, detailed protocols for key in vitro toxicity assays are provided below. These standardized methods are essential for generating reliable and comparable data.

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro toxicity of a compound.

Experimental_Workflow start Start: Compound Preparation cell_culture Cell Culture (e.g., HepG2, renal cells) start->cell_culture treatment Treatment with Test Compound (Dose-response concentrations) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation cytotoxicity Cytotoxicity Assays (MTT, LDH) incubation->cytotoxicity genotoxicity Genotoxicity Assays (Comet, Ames) incubation->genotoxicity data_analysis Data Analysis (IC50, % DNA in tail, etc.) cytotoxicity->data_analysis genotoxicity->data_analysis end End: Toxicity Profile data_analysis->end

References

A Comparative Analysis of N-(2-phenoxyphenyl)methanesulfonamide and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed statistical and comparative analysis of N-(2-phenoxyphenyl)methanesulfonamide and its structurally related compounds, primarily focusing on the well-studied anti-inflammatory drug, Nimesulide. The content is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data.

Introduction

This compound is a chemical compound structurally related to a class of sulfonamides that have been investigated for their pharmacological properties. While this specific compound is often referenced as an impurity or a derivative, the most extensively studied analog is N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, commonly known as Nimesulide[1][2]. Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) recognized for its selective inhibition of cyclooxygenase-2 (COX-2)[3][4]. This guide will focus on the comparative data of Nimesulide and its key derivatives, providing insights into their mechanism of action, efficacy, and experimental evaluation.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for Nimesulide and its analogs is the selective inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation. Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, selective COX-2 inhibitors are associated with a lower risk of gastrointestinal side effects[3].

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Nimesulide Nimesulide Analogs Nimesulide->COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression

Diagram 1: Nimesulide's Inhibition of the COX-2 Signaling Pathway.

Comparative Binding Affinities of Nimesulide and Structural Analogs

A key aspect of evaluating NSAIDs is their binding affinity to COX-1 and COX-2 enzymes. Higher selectivity for COX-2 is generally desirable to minimize gastrointestinal complications. The following table summarizes the binding affinities of Nimesulide and several structurally similar compounds.

Compound IUPAC NameBinding Affinity to COX-1 (kcal/mol)Binding Affinity to COX-2 (kcal/mol)
N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)-9.2-10.5
N-[2-(2,4-difluorophenoxy)-4-nitrophenyl]methanesulfonamide-9.5-10.6
N-(4-nitroso-2-phenoxyphenyl)methanesulfonamide-9.3-10.2
N-(2-hexoxy-4-nitrophenyl)methanesulfonamide-8.9-9.8
N-(4-nitro-2-propoxyphenyl)methanesulfonamide-9.1-10.1
N-[4-(hydroxyamino)-2-phenoxyphenyl]methanesulfonamide-9.4-10.4
N-(4-nitro-2-phenoxyphenyl)ethanesulfonamide-9.0-9.9

Data adapted from a comprehensive screening study based on structural similarity and docking simulations.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the synthesis of a key Nimesulide derivative and a quantitative analysis method.

This protocol describes the reduction of the nitro group in Nimesulide to an amino group.

Materials:

  • Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide)

  • Tin metal (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice water

  • Chloroform-methanol mixture for recrystallization

Procedure:

  • In a reaction vessel, combine Nimesulide (16.2 mmol), tin metal (3.13 g), and concentrated HCl (20 mL).[5]

  • Heat the mixture in a water bath at 90°C for 3 hours.[5]

  • After the reaction is complete, pour the mixture into ice water to precipitate the product.[5]

  • Filter the crude product from the solution.

  • Basify the filtrate to isolate any remaining product.

  • Purify the crude product by recrystallization from a chloroform-methanol mixture to yield N-(4-amino-2-phenoxyphenyl)methanesulfonamide as a light brown solid.[5]

Synthesis_Workflow Start Nimesulide (Nitro Compound) Step1 React with Sn/Conc. HCl Start->Step1 Step2 Heat at 90°C for 3 hours Step1->Step2 Step3 Precipitate in Ice Water Step2->Step3 Step4 Filter and Basify Step3->Step4 Step5 Recrystallize (Chloroform-Methanol) Step4->Step5 End N-(4-Amino-2-phenoxy phenyl)methanesulfonamide Step5->End

Diagram 2: Workflow for the Synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide.

This method is used for the quantitative determination of Nimesulide, for instance, in cleaning validation samples.

Materials:

  • Nimesulide standard

  • 10% Sodium Carbonate solution

  • Cotton swabs

  • Stainless steel plates

Procedure:

  • Preparation of Standard Solutions: Prepare a series of working solutions of Nimesulide with concentrations ranging from 5 to 25 mg/L in a 10% sodium carbonate solution.

  • Sample Preparation (from tablets): Dissolve a known quantity of powdered tablets in a 10% sodium carbonate solution to achieve a stock solution. Further dilute to fall within the standard concentration range.[6]

  • Swab Extraction (for cleaning validation):

    • Pipette 10.0 mL of a known concentration of Nimesulide working solution onto a stainless steel plate and allow it to dry.[6]

    • Moisten a cotton swab with a 10% sodium carbonate solution.

    • Swab the plate thoroughly for 2 minutes.[6]

    • Immerse the used swab into a test tube containing 10.0 mL of 10% sodium carbonate solution and mix for 5 minutes.[6]

  • Spectrophotometric Analysis:

    • Measure the absorbance of the standard and sample solutions using a UV-spectrophotometer at the wavelength of maximum absorbance for Nimesulide.

    • Calculate the concentration of Nimesulide in the samples based on the regression equation derived from the standard curve.

Interplay of Inflammatory Signaling Pathways: Nrf2 and NF-κB

Beyond direct enzyme inhibition, the anti-inflammatory effects of various compounds can be mediated through complex interactions between different signaling pathways. The Nrf2 and NF-κB pathways are critical regulators of cellular stress and inflammation, and their interplay is a key area of research. While Nimesulide's primary action is on COX-2, understanding these broader networks is crucial for developing novel anti-inflammatory therapies.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A key transcription factor that promotes the expression of pro-inflammatory genes, including cytokines and COX-2.[7]

  • Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can suppress inflammation.[7]

The activation of Nrf2 can negatively regulate the NF-κB pathway, thus reducing the inflammatory response.[7] This represents a potential therapeutic target for anti-inflammatory drug development.

Nrf2_NFkB_Interplay cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Oxidative_Stress Oxidative Stress & Inflammatory Signals Nrf2 Nrf2 Oxidative_Stress->Nrf2 NFkB NF-κB Oxidative_Stress->NFkB ARE Antioxidant Response Element Nrf2->ARE Nrf2->NFkB Inhibits Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) NFkB->Proinflammatory_Genes

Diagram 3: The Interplay Between Nrf2 and NF-κB Signaling Pathways.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-(2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of N-(2-phenoxyphenyl)methanesulfonamide, a compound requiring careful handling due to its potential health and environmental hazards. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

I. Understanding the Hazards

This compound is classified with specific health and environmental risks. It is crucial to recognize these hazards before handling and disposal. The compound is known to be harmful if swallowed and poses a long-term threat to aquatic life.[1] Some findings also suggest it may trigger allergic skin reactions in susceptible individuals.[2] A closely related compound, Nimesulide, which shares a similar chemical structure, has been identified as toxic if ingested and is suspected of having adverse effects on fertility and fetal development.[3][4]

II. Personal Protective Equipment (PPE) – Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable safety standard.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[2][3]

  • Respiratory Protection: Ensure work is conducted in a well-ventilated area to avoid inhalation of dust or fumes.[2]

III. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste . Under no circumstances should this chemical be discarded in standard trash or poured down the drain.[5]

Step 1: Waste Collection

  • Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, empty containers) in a designated, properly labeled, and sealed hazardous waste container.

Step 2: Container Labeling

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. The precautionary statement P501 explicitly directs to "Dispose of contents/container to an approved waste disposal plant".[2][4]

Step 5: Documentation

  • Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.

IV. Quantitative Data Summary

For quick reference, the following table summarizes key hazard information pertinent to the handling and disposal of this compound and related compounds.

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[1] A related compound is classified as toxic if swallowed.[3][4]Do not ingest. Wash hands thoroughly after handling.
Aquatic Hazard Harmful to aquatic life with long lasting effects.[1]Do not release into the environment. Dispose of as hazardous waste.
Skin Sensitization May cause an allergic skin reaction.[2]Avoid skin contact. Wear appropriate gloves and protective clothing.
Reproductive Toxicity A structurally similar compound is suspected of damaging fertility or the unborn child.[3][4]Handle with caution, especially for individuals of reproductive age.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal is_contaminated Is the material contaminated with the compound? start->is_contaminated collect_waste Collect in a designated hazardous waste container is_contaminated->collect_waste Yes no_disposal Not waste, continue use or store properly is_contaminated->no_disposal No label_container Label container with 'Hazardous Waste' and 'this compound' collect_waste->label_container store_securely Store container in a secure, ventilated area label_container->store_securely contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal service store_securely->contact_ehs document_disposal Document the disposal according to institutional and local regulations contact_ehs->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound.

References

Essential Safety and Logistics for Handling N-(2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(2-phenoxyphenyl)methanesulfonamide. It includes detailed operational and disposal plans to ensure laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1] Proper PPE is crucial to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use.Prevents skin contact.
Body Protection A lab coat or impervious clothing that covers the arms. An apron may be necessary for tasks with a high splash risk.Protects skin from contamination.
Respiratory Protection In a well-ventilated area, respiratory protection may not be required. If dust or aerosols are generated, use a NIOSH-approved respirator.Avoids inhalation of harmful dust or aerosols.

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Remove all sources of ignition.

  • Donning PPE :

    • Before handling the compound, put on all required PPE as specified in the table above.

  • Handling the Compound :

    • Avoid contact with skin, eyes, and clothing.

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools.

    • Wash hands thoroughly after handling.

  • First Aid Measures :

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Collection :

    • Collect waste material in a suitable, labeled, and closed container.

    • Do not mix with other waste streams unless explicitly instructed to do so.

  • Disposal Method :

    • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Do not allow the chemical to enter drains or sewer systems.[1]

    • All disposal activities must be in accordance with local, state, and federal regulations.

  • Contaminated Packaging :

    • Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.

    • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.

    • Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]

Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations for handling and disposing of this compound.

Safe Handling and Disposal Workflow for this compound A Preparation & Engineering Controls (Fume Hood, Eyewash/Shower) B Don PPE (Gloves, Goggles, Lab Coat) A->B Proceed C Chemical Handling (Avoid Dust/Aerosols, No Ignition Sources) B->C Proceed D First Aid (If Exposure Occurs) C->D Exposure Event E Waste Collection (Labeled, Closed Container) C->E Generate Waste F Decontamination of Work Area C->F After Handling H Waste Disposal (Licensed Facility/Incineration) E->H Dispose G Doff PPE F->G Proceed I Container Disposal (Rinse, Recycle/Landfill) H->I Dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.